Thermodynamic Phase Behavior of 1,2-di-O-octylglycerol in Lipid Bilayers
The following technical guide details the thermodynamic phase behavior of 1,2-di-O-octylglycerol, a metabolically stable ether-lipid analog of diacylglycerol (DAG), within lipid bilayers. Technical Guide for Researchers...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the thermodynamic phase behavior of 1,2-di-O-octylglycerol, a metabolically stable ether-lipid analog of diacylglycerol (DAG), within lipid bilayers.
Technical Guide for Researchers & Drug Development Scientists
Executive Summary
1,2-di-O-octyl-sn-glycerol (1,2-di-O-C8-G) is a synthetic ether-linked analog of the endogenous second messenger 1,2-dioctanoyl-sn-glycerol (1,2-diC8-DAG). Unlike its ester-linked counterpart, which is rapidly metabolized by cellular lipases, the ether linkage renders 1,2-di-O-octylglycerol resistant to hydrolysis, making it an invaluable tool for sustained Protein Kinase C (PKC) activation and long-term membrane fusion studies.
Thermodynamically, this molecule acts as a cone-shaped lipid with a high critical packing parameter (
).[1] When incorporated into lamellar phospholipid bilayers (e.g., DPPC, POPC), it exerts profound effects on membrane architecture:
Curvature Induction: It promotes negative interfacial curvature, driving the formation of inverted hexagonal (
Transition Depression: It acts as a lipophilic impurity in the gel phase, significantly lowering the main phase transition temperature (
) and broadening the transition width.
Dehydration: The ether linkage lacks the carbonyl dipoles of esters, altering interfacial hydration and allowing tighter packing in the hydrophobic core, typically enhancing the propensity for non-lamellar phase formation compared to ester analogs.[1]
The phase behavior of 1,2-di-O-octylglycerol is governed by its geometric packing parameter,
:
Where:
= Volume of the hydrophobic chains.
= Optimal surface area of the headgroup.
= Critical chain length.
For 1,2-di-O-octylglycerol, the small hydroxyl headgroup (
is small) relative to the cross-sectional area of the two alkyl chains results in (Cone Shape) .
Ether vs. Ester Thermodynamics
The substitution of ester bonds with ether bonds has two critical thermodynamic consequences:
Interfacial Hydration: Ester carbonyls recruit water molecules to the interface. Ether lipids lack this, resulting in a more hydrophobic interface and reduced "hydration repulsion" between bilayers, facilitating closer inter-membrane contact (fusion).[1]
Metabolic Stability: The ether bond is chemically inert to phospholipases and esterases, ensuring that thermodynamic parameters measured in biological assays remain constant over time (no degradation to fatty acids).[1]
Phase Behavior in Model Membranes[5]
Effect on Main Phase Transition (
)
When mixed with standard bilayer-forming lipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) , 1,2-di-O-octylglycerol behaves as a fluidizing agent.
Mechanism: The short C8 chains disrupt the ordered packing of the longer C16 chains of DPPC in the gel phase (
). This creates "voids" or packing defects near the bilayer center.
Observation:
Depression: The melting point of the host lipid decreases linearly with the mole fraction of 1,2-di-O-octylglycerol (up to ~10-15 mol%).
Enthalpy Reduction: The enthalpy of transition (
) decreases, indicating a loss of cooperativity in the melting process.[1]
Phase Separation: At high concentrations (>20 mol%), the mismatch in chain length (C8 vs C16) often leads to lateral phase separation, creating DAG-rich fluid domains within the gel phase.[1]
Induction of Non-Lamellar Phases (
)
In systems prone to curvature (e.g., PE lipids like DOPE), 1,2-di-O-octylglycerol dramatically lowers the bilayer-to-hexagonal phase transition temperature (
) .
Mechanism: The cone shape of the molecule relieves the packing stress in the highly curved acyl chain region of the inverted hexagonal phase.
Biological Implication: This mirrors the "stalk" intermediate in membrane fusion, where negative curvature lipids are required to merge the proximal leaflets of two fusing membranes.[1]
The following diagram illustrates the structural impact of 1,2-di-O-octylglycerol on a standard PC bilayer.
Caption: Mechanism of action for 1,2-di-O-octylglycerol. The cone-shaped geometry drives negative curvature (H_II phase) while short chains disrupt gel-phase packing, lowering T_m.
Experimental Protocols
Differential Scanning Calorimetry (DSC)
Objective: Determine the shift in
and of DPPC bilayers upon addition of 1,2-di-O-octylglycerol.
Protocol:
Stock Preparation: Dissolve DPPC and 1,2-di-O-octylglycerol separately in Chloroform:Methanol (2:1 v/v).
Mixing: Aliquot to create molar ratios of 0, 2, 5, 10, and 15 mol% of the ether lipid.
Film Formation: Dry under
stream, then vacuum desiccate for >4 hours to remove trace solvent.
of 41°C) to form Multilamellar Vesicles (MLVs).[1]
Note: 1,2-di-O-octylglycerol has a higher water solubility (CMC ~mM range) than long-chain lipids. Ensure rapid hydration to prevent loss to the aqueous phase.
Scanning: Load into DSC (e.g., MicroCal VP-DSC).[1]
Seddon, J. M., & Templer, R. H. (1995).[1] Polymorphism of Lipid-Water Systems. In Handbook of Biological Physics. Elsevier.[1] (Authoritative text on lipid phase behavior and H_II phases).
Das, S., & Rand, R. P. (1986).[1] Modification by diacylglycerol of the structure and interaction of various phospholipid bilayer membranes. Biochemistry. Link (Foundational work on DAG-induced phase transitions; principles apply to ether analogs).
Goldberg, J., & Miller, H. (1991).[1] The role of diacylglycerol in the activation of protein kinase C. Trends in Biochemical Sciences. (Context for the biological utility of the C8 analog).
Marsh, D. (2013).[1] Handbook of Lipid Bilayers. CRC Press.[1] (Standard reference for thermodynamic data of lipid phase transitions).
Avanti Polar Lipids. Phase Transition Temperatures for Glycerophospholipids. Link (Reference for host lipid properties).
The Role of 1,2-Dioctanoyl-sn-glycerol (DiC8) as a Cell-Permeable Diacylglycerol Analog
An In-Depth Technical Guide for Research and Drug Development Executive Summary & Core Distinction In the investigation of lipid signaling, 1,2-dioctanoyl-sn-glycerol (DiC8) stands as the gold-standard cell-permeable ana...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Research and Drug Development
Executive Summary & Core Distinction
In the investigation of lipid signaling, 1,2-dioctanoyl-sn-glycerol (DiC8) stands as the gold-standard cell-permeable analog of endogenous diacylglycerol (DAG). While endogenous DAGs typically possess long-chain fatty acids (e.g., arachidonic, stearic) that render them insoluble in aqueous media and difficult to deliver exogenously, DiC8 substitutes these with shorter octanoyl (C8) chains. This modification confers sufficient water solubility for cell delivery while retaining the hydrophobic character necessary for membrane intercalation and Protein Kinase C (PKC) activation.
1,2-Dioctanoyl-sn-glycerol (DiC8): Contains ester bonds. The carbonyl oxygens are structural prerequisites for hydrogen bonding with the PKC C1 domain. This is the activator .
1,2-Di-O-octyl-sn-glycerol: Contains ether bonds. Lacking carbonyls, it generally fails to activate PKC and is often used as a negative control or to study ether-lipid metabolism.
Note: This guide focuses on the functional activator, DiC8 (Ester), as this is the standard reagent for mimicking DAG signaling.
Chemical Identity & Physicochemical Properties[1][2][3]
Property
Specification
Significance in Protocol Design
IUPAC Name
[(2S)-3-hydroxy-2-octanoyloxypropyl] octanoate
Defines stereospecificity (sn-1,2) required for biological recognition.
Molecular Weight
344.49 g/mol
Essential for molarity calculations (10 mM stock preparation).
Solubility
DMSO (>50 mg/mL), Ethanol, Chloroform
Hydrophobic. Requires organic solvent for stock; precipitates in aqueous media if not handled correctly.
Stability
Metabolically labile (Minutes to Hours)
Unlike Phorbol Esters (PMA), DiC8 is metabolized by DAG kinases/lipases, allowing for transient activation studies.
Cell Permeability
High
C8 chains allow rapid flip-flop across the plasma membrane.
Mechanism of Action: The PKC Activation Paradigm
DiC8 functions by mimicking the endogenous second messenger DAG.[1] Upon entering the cell, it partitions into the inner leaflet of the plasma membrane.
Membrane Insertion: The octanoyl chains anchor DiC8 in the lipid bilayer.
C1 Domain Recruitment: The cytosolic C1 domains of Conventional (α, β, γ) and Novel (δ, ε, η, θ) PKC isoforms bind to the membrane-embedded DiC8.
Activation: This binding, stabilized by phosphatidylserine (PS) and Calcium (for conventional isoforms), induces a conformational change that expels the autoinhibitory pseudosubstrate from the catalytic core.
Signal Termination: Unlike the tumor promoter PMA (Phorbol 12-myristate 13-acetate), which causes persistent activation and subsequent downregulation (proteolysis) of PKC, DiC8 is rapidly metabolized by Diacylglycerol Kinase (DGK) into phosphatidic acid or hydrolyzed by DAG Lipase . This allows for reversible, physiological stimulation.
Visualization: PKC Activation Pathway
The following diagram illustrates the mechanistic flow from DiC8 addition to downstream transcriptional effects.
Caption: DiC8 mimics endogenous signaling by recruiting cytosolic PKC to the membrane, initiating a transient phosphorylation cascade before metabolic clearance.
Experimental Applications & Protocols
4.1. Comparison of PKC Activators
Choosing the right tool is critical for experimental validity.
Older analog; less potent than DiC8 due to solubility issues.
4.2. Protocol: Preparation and Handling
Objective: Prepare a stable stock solution and treat cells without inducing precipitation or solvent toxicity.
Reagents:
1,2-Dioctanoyl-sn-glycerol (DiC8) (e.g., Avanti Polar Lipids or Sigma).
Anhydrous DMSO (Dimethyl sulfoxide).
Step-by-Step Workflow:
Stock Preparation (50 mM):
Dissolve 5 mg of DiC8 (MW ~344.5) in 290 µL of anhydrous DMSO.
Expert Tip: Avoid ethanol if long-term storage is planned, as transesterification can occur. Store aliquots at -20°C under argon/nitrogen gas to prevent oxidation.
Working Solution (Intermediate Dilution):
Do not add 50 mM DMSO stock directly to the cell culture dish. The high local concentration will cause immediate precipitation of the lipid as oil droplets, which cells cannot access.
Prepare a 10x intermediate dilution in culture medium (serum-free preferred) immediately before use. Vortex vigorously to create a dispersion.
Cell Treatment:
Add the 10x intermediate to the cells to achieve a final concentration of 10–100 µM .
Typical EC50: 10–50 µM depending on cell type (HeLa, Jurkat, HEK293).
Incubation: 5–30 minutes for acute signaling (phosphorylation); 1–4 hours for functional assays.
Objective: Confirm DiC8 activity by visualizing PKC-GFP translocation from cytosol to membrane.
Transfection: Transfect cells (e.g., CHO or HeLa) with a plasmid encoding PKCα-GFP or PKCδ-GFP.
Baseline Imaging: Image live cells using confocal microscopy. GFP should be diffuse (cytosolic).
Stimulation: Add DiC8 (50 µM final) directly to the stage chamber.
Observation: Capture images every 30 seconds.
Success Criteria: Distinct accumulation of GFP fluorescence at the plasma membrane within 2–5 minutes.
Negative Control: Treat with vehicle (DMSO) alone.
Visualization: Experimental Workflow
Caption: Step-by-step dilution strategy prevents lipid precipitation and ensures bioavailability.
Troubleshooting & Optimization (The Scientist's Perspective)
Issue 1: "I see no activation of PKC."
Cause: Hydrolysis of the ester bond during storage or precipitation in media.
Solution: Check the "O-octyl" vs "Dioctanoyl" label.[2] If you bought the ether (O-octyl), it will not work. Ensure the stock is fresh. Use a 10x intermediate dilution step with vigorous vortexing.
Issue 2: "The cells are dying."
Cause: Solvent toxicity or detergent-like effects of high lipid concentrations.
Solution: Keep final DMSO concentration < 0.1%. Do not exceed 100 µM DiC8. If high concentrations are needed, wash cells after 30 minutes to remove excess lipid.
Issue 3: "Activation is too short-lived."
Cause: Rapid metabolism by DGK.
Solution: Co-treat with a DGK inhibitor (e.g., R59022 or R59949 ) to sustain the DAG signal, effectively converting the transient DiC8 signal into a sustained one.
References
Go, M., et al. (1987). "Protein kinase C activity in the human leukemia cell line HL-60." Biochemical and Biophysical Research Communications. Link
Kikkawa, U., et al. (1989). "The Role of Protein Kinase C in Cell Surface Signal Transduction and Tumour Promotion." Annual Review of Biochemistry. Link
Eichholtz, T., et al. (1993). "A structural basis for the susceptibility of diacylglycerol kinase to inhibition by R59022." Journal of Biological Chemistry. Link
Newton, A.C. (2018). "Protein kinase C: perfectly balanced." Critical Reviews in Biochemistry and Molecular Biology. Link
Avanti Polar Lipids. (2024). "1,2-dioctanoyl-sn-glycerol Product Monograph." Link
Chemical Stability Profile: Ether-Linked Lipids vs. Ester-Linked Diacylglycerols
Executive Summary In the development of lipid-based drug delivery systems (LNP, liposomes) and the study of extremophile biology, the choice between ether-linked and ester-linked lipids is a fundamental determinant of fo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of lipid-based drug delivery systems (LNP, liposomes) and the study of extremophile biology, the choice between ether-linked and ester-linked lipids is a fundamental determinant of formulation stability.
The Core Distinction:
Ester-linked lipids (e.g., DAGs, PC, PE): Dominate eukaryotic biology. They are chemically labile, susceptible to both acid/base hydrolysis and enzymatic cleavage (phospholipases).[1] This makes them excellent for biodegradable cargo release but poor for long-term shelf stability in aqueous suspension.
Ether-linked lipids (e.g., Archaeal lipids, synthetic analogues): Lack the carbonyl electrophile, rendering them virtually immune to hydrolytic degradation across the pH scale. However, a critical sub-class—Plasmalogens (vinyl ethers) —are paradoxically more oxidation-prone than esters.
This guide details the mechanistic underpinnings of these stability profiles, provides protocols for comparative stress testing, and outlines the strategic trade-offs for pharmaceutical applications.
Part 1: Structural Chemistry & Degradation Mechanisms
The stability difference lies in the bond energy and the presence (or absence) of a leaving group at the sn-1 and sn-2 positions of the glycerol backbone.
Hydrolytic Stability: The Carbonyl Weakness
Ester Bonds (R-COO-R'):
The ester linkage is defined by a carbonyl carbon (C=O). This carbon is partially positive (
) due to the electronegative oxygen, acting as an electrophile.
Mechanism: In the presence of water and a catalyst (acid or base), a nucleophile (OH⁻ or H₂O) attacks the carbonyl carbon.
Result: The bond cleaves, releasing a fatty acid and an alcohol (lysophospholipid).
Kinetics: Hydrolysis follows pseudo-first-order kinetics.[2] Rates increase logarithmically as pH deviates from 6.5.
Ether Bonds (R-C-O-C-R'):
Ether linkages consist of an oxygen atom bridging two alkyl groups.
Mechanism: There is no carbonyl carbon to act as an electrophile. The C-O bond is non-polar and chemically inert to nucleophilic attack.
Result: Ether lipids (specifically dialkyl glycerol ethers) remain intact even in boiling HCl or concentrated NaOH.
Biological Context: This is why Archaea (extremophiles) utilize ether lipids; it allows survival in acidic hot springs where ester membranes would disintegrate.
Oxidative Stability: The Plasmalogen Trap
While ethers are hydrolytically stable, oxidative stability depends on the degree of unsaturation next to the ether bond.
Saturated Ethers (Dialkyl): Highly resistant to oxidation (ROS).
Vinyl Ethers (Plasmalogens): These contain a double bond adjacent to the oxygen ($ -O-CH=CH- $).
Vulnerability: The vinyl ether bond is electron-rich and acts as a "sacrificial antioxidant." It reacts with singlet oxygen and radicals faster than polyunsaturated fatty acids (PUFAs).
Outcome: While this protects cellular DNA, it makes the lipid itself chemically unstable in formulation.
Part 2: Experimental Protocols for Stability Profiling
As a scientist, you cannot rely on theoretical stability; you must validate it under stress conditions relevant to your storage and physiological environment.
Protocol A: Accelerated Hydrolytic Stress Test (pH-Dependent)
Purpose: To quantify the half-life (
) of lipid formulations under acidic conditions (mimicking the endosome or gastric environment).
Incubation: Incubate lipid vesicles with 10 mM AAPH at 37°C.
Kinetics: Measure Absorbance (234 nm) every 15 minutes for 4 hours.
Endpoint: At 4 hours, perform TBARS assay to quantify malondialdehyde (MDA), a secondary oxidation product.
Part 3: Strategic Applications in Drug Delivery
The "Stealth" Trade-off
Replacing ester lipids with ether lipids in Lipid Nanoparticles (LNPs) creates a "Goldilocks" dilemma:
Feature
Ester-LNP (Standard)
Ether-LNP (Modified)
Shelf Life (4°C)
Limited (Hydrolysis prone)
Extended (Hydrolysis resistant)
Endosomal Escape
Moderate
High (Promotes Hexagonal phase)
Clearance
Rapid (Biodegradable)
Slow (Accumulation risk)
Senior Scientist Insight:
For chronic dosing (e.g., siRNA therapies), ester lipids are preferred to prevent lipid accumulation in the liver (lipidosis). For acute vaccines or single-dose gene editing, ether lipids (or hybrid lipids with one ether/one ester chain) offer superior payload protection and shelf-stability without the long-term accumulation risks.
Visualization of Degradation Pathways
The following diagram illustrates the divergent fates of these lipids under stress.
Caption: Comparative degradation pathways. Note that Ether lipids resist acid hydrolysis (Green path), whereas Esters and Plasmalogens degrade (Red path) via different mechanisms.
LNP Formulation Decision Tree
When to switch from Esters to Ethers in your pipeline:
Caption: Strategic decision matrix for selecting lipid chemistry based on dosing frequency and administration route.
References
Koga, Y. (2012). Thermal Stability of Ether Lipids in Archaea. Biology.
[Link][3][4]
Paltauf, F. (1994). Ether lipids in biomembranes. Chemistry and Physics of Lipids.
[Link]
Dean, J.M., & Lodhi, I.J. (2018). Structural and functional roles of ether lipids. Protein & Cell.
[Link]
Hou, X., et al. (2021). Lipid nanoparticles for mRNA delivery. Nature Reviews Materials.
[Link]
Brosche, T., & Platt, D. (1998). The biological significance of plasmalogens in defense against oxidative damage. Experimental Gerontology.
[Link]
Technical Deep Dive: 1,2-di-O-octylglycerol (diC8-Ether) in Membrane Biophysics
Topic: Influence of 1,2-di-O-octylglycerol on Membrane Curvature and Fluidity Content Type: Technical Whitepaper & Experimental Guide Audience: Biophysicists, Membrane Biologists, and Drug Discovery Scientists Executive...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Influence of 1,2-di-O-octylglycerol on Membrane Curvature and Fluidity
Content Type: Technical Whitepaper & Experimental Guide
Audience: Biophysicists, Membrane Biologists, and Drug Discovery Scientists
Executive Summary
1,2-di-O-octyl-sn-glycerol (often abbreviated as diC8-Ether or diC8-O) is a synthetic, cell-permeable analog of endogenous diacylglycerol (DAG). Unlike canonical DAGs, which possess ester linkages, this molecule features ether linkages at the sn-1 and sn-2 positions. This structural modification confers metabolic stability against lipases, making it a critical tool for sustained protein kinase C (PKC) activation in drug development and signal transduction studies.
Biophysically, diC8-Ether acts as a potent modulator of membrane mechanics. It functions as a "conical" lipid, inducing negative spontaneous curvature and increasing lipid disorder (fluidity). This guide details the physicochemical mechanisms driving these effects and provides validated protocols for their characterization.
Molecular Physiochemistry & Structural Logic
The Ether vs. Ester Distinction
While endogenous 1,2-dioctanoyl-sn-glycerol (diC8-DAG) is rapidly metabolized, the ether analog persists in the bilayer.
Chemical Stability: The ether bond (
) resists hydrolysis by intracellular lipases and esterases.
Dipole Potential: The absence of carbonyl oxygens (
) reduces the dipole potential at the membrane interface, altering the hydration shell and hydrogen bonding network compared to ester-DAGs.
The "Shape Parameter" and Curvature
The influence of diC8-Ether on membrane curvature is dictated by its molecular packing parameter (
), defined as:
Where:
= Volume of the hydrophobic chains.
= Optimal surface area of the headgroup.
= Critical chain length.
Mechanism:
High
, Low : diC8-Ether has a small glycerol headgroup (low ) relative to its tail cross-section. This yields a , characterizing it as an inverted cone .
Negative Curvature: When inserted into a lamellar bilayer (composed of cylindrical lipids like PC,
), diC8-Ether creates voids in the headgroup region and crowding in the acyl chain region. To relieve this stress, the membrane bends toward the water interface (negative curvature), promoting the formation of inverted hexagonal () phases or fusion intermediates.
Fluidity and Disorder
Despite its curvature-inducing properties, the short octyl (C8) chains act as "spacers" within the bilayer.
Hydrophobic Mismatch: The C8 chains are significantly shorter than the C16/C18 chains of standard membrane phospholipids (e.g., POPC).
Free Volume: This mismatch generates free volume (disorder) in the bilayer center, lowering the order parameter of surrounding lipids and increasing lateral diffusion rates.
Visualization: Mechanistic Pathways
Lipid Shape & Membrane Bending Logic
The following diagram illustrates how lipid geometry dictates membrane phase behavior.
Figure 1: Transition from planar bilayer to negative curvature induced by conical diC8 lipids.
PKC Activation Pathway
diC8-Ether recruits PKC to the membrane via specific C1 domain interactions, dependent on the physical properties of the membrane.
Figure 2: Mechanism of PKC activation. diC8-Ether facilitates C1 domain insertion by lowering the energy cost of membrane deformation.
Experimental Protocols
Protocol A: Preparation of diC8-Doped GUVs (Giant Unilamellar Vesicles)
Objective: Create model membranes to visualize phase separation or fluidity changes.
upon adding diC8 indicates increased rotational diffusion (higher fluidity).
Quantitative Data Summary
The following table summarizes the comparative effects of diC8-Ether against standard membrane lipids.
Lipid Species
Molecular Shape
Packing Parameter ()
Effect on Curvature ()
Effect on Fluidity (Order)
POPC
Cylinder
Neutral ()
Baseline (Fluid)
DOPE
Cone
Negative
Moderate Disorder
diC8-Ether
Inverted Cone
Strongly Negative
High Disorder (Spacer effect)
Lyso-PC
Inverted Cone
Positive
High Disorder
Table 1: Comparative biophysical properties. Note that diC8-Ether combines the negative curvature of PE lipids with the disordering effect of short-chain lipids.
References
Das, J. & Epand, R. M. (2001). Specificity of protein kinase C activation by cis-unsaturated fatty acids and diacylglycerols. Chemistry and Physics of Lipids.
Goñi, F. M. & Alonso, A. (1999). Structure and functional properties of diacylglycerols in membranes. Progress in Lipid Research.
Goldberg, E. M. & Zidovetzki, R. (1998). Effects of diacylglycerols on the phase behavior of phosphatidylethanolamine bilayers. Biophysical Journal.
Carrasco, S. & Merida, I. (2007). Diacylglycerol, when simplicity becomes complex. Trends in Biochemical Sciences.
Szule, J. A., et al. (2002). The effects of short-chain lipids on the phase behavior of phosphatidylethanolamine. Biophysical Journal.
An In-Depth Technical Guide to the Interaction of 1,2-di-O-octylglycerol with Phospholipid Monolayers
This guide provides a comprehensive technical overview of the anticipated interactions between 1,2-di-O-octylglycerol, a dialkylglycerol, and phospholipid monolayers. Tailored for researchers, scientists, and professiona...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical overview of the anticipated interactions between 1,2-di-O-octylglycerol, a dialkylglycerol, and phospholipid monolayers. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of lipid biophysics with established experimental methodologies to predict and analyze the behavior of this specific lipid interaction. Given the limited direct experimental literature on 1,2-di-O-octylglycerol, this guide leverages data from analogous diacylglycerol and ether-linked lipid systems to provide a robust theoretical framework and practical experimental guidance.
Introduction: The Significance of Lipid Interactions at Interfaces
Biological membranes are intricate assemblies of lipids and proteins that define the boundaries of cells and their internal compartments. The physical and chemical properties of these membranes are dictated by the interactions between their constituent lipid molecules. Phospholipid monolayers at the air-water interface serve as a powerful and well-established model system for studying these interactions in a controlled environment.[1] Diacylglycerols (DAGs) are a critical class of lipid second messengers that are transiently produced in cell membranes and play a pivotal role in signal transduction by activating enzymes like protein kinase C (PKC).[2] Beyond their signaling role, DAGs are known to be potent modulators of membrane structure and dynamics.[3][4]
This guide focuses on a specific, less-studied molecule: 1,2-di-O-octylglycerol. Unlike the more common diacylglycerols which have ester linkages, 1,2-di-O-octylglycerol is a dialkylglycerol, featuring ether bonds connecting its two octyl chains to the glycerol backbone. This structural difference is anticipated to have significant consequences for its interaction with phospholipid monolayers, influencing membrane fluidity, lipid packing, and the formation of lipid domains.[5][6][7] Understanding these interactions is crucial for fields ranging from cell biology to the design of lipid-based drug delivery systems.
The Protagonists: Phospholipid Monolayers and 1,2-di-O-octylglycerol
The Phospholipid Monolayer: A Model Membrane
A phospholipid monolayer is an ordered, single-molecule-thick layer of amphipathic phospholipid molecules at an interface, typically air-water.[8] These molecules possess a hydrophilic head group and one or more hydrophobic acyl chains. At the air-water interface, they orient themselves with their polar head groups in the aqueous phase and their nonpolar tails extending into the air. The properties of these monolayers are exquisitely sensitive to their composition, the temperature, and the composition of the aqueous subphase.[9][10]
1,2-di-O-octylglycerol: A Unique Modulator
1,2-di-O-octylglycerol is a synthetic dialkylglycerol. Its structure is analogous to diacylglycerol, but with the crucial difference of ether linkages instead of ester linkages.
Diagram 1: Molecular Structure Comparison
Caption: Comparison of diacylglycerol and dialkylglycerol structures.
Key physicochemical differences arising from the ether linkage include:
Increased Hydrophobicity: The absence of the carbonyl group in the ether linkage makes the molecule slightly more hydrophobic than its diacyl counterpart.
Conformational Differences: The C-O-C ether bond has a different angle and rotational freedom compared to the C-O-C=O ester bond, which can influence how the alkyl chains pack.
Hydrogen Bonding: The ether oxygen is a weaker hydrogen bond acceptor than the carbonyl oxygen of the ester group. This can alter interactions with water molecules at the interface and with the headgroups of neighboring phospholipids.[7]
Chemical Stability: Ether linkages are more resistant to chemical and enzymatic hydrolysis than ester linkages.
Predicted Interactions and Effects on Phospholipid Monolayers
Based on the known behavior of diacylglycerols and ether-linked lipids, we can predict several key effects of incorporating 1,2-di-O-octylglycerol into a phospholipid monolayer.
Impact on Lipid Packing and Monolayer Fluidity
The small headgroup (a single hydroxyl group) and two hydrophobic tails of 1,2-di-O-octylglycerol give it a conical molecular shape. When inserted into a phospholipid monolayer, it is expected to disrupt the ordered packing of the cylindrical phospholipid molecules. This disruption introduces free volume between the lipid chains, thereby increasing the fluidity of the monolayer, particularly in the more ordered liquid-condensed and solid phases.
Studies comparing ether- and ester-linked phospholipids have shown that ether-linked lipids tend to have a slightly larger area per molecule in the fluid phase.[6] This suggests that 1,2-di-O-octylglycerol may induce a greater expansion of the monolayer compared to its diacyl equivalent.
Influence on Surface Pressure-Area Isotherms
The interaction of 1,2-di-O-octylglycerol with a phospholipid monolayer can be quantitatively assessed by measuring the surface pressure-area (π-A) isotherm using a Langmuir trough. The presence of 1,2-di-O-octylglycerol is expected to shift the isotherm to a larger mean molecular area at any given surface pressure, indicative of an expansion of the monolayer. The magnitude of this shift will be dependent on the concentration of 1,2-di-O-octylglycerol.
Furthermore, the phase transitions of the phospholipid monolayer, such as the transition from the liquid-expanded (LE) to the liquid-condensed (LC) phase, are likely to be broadened or even eliminated at higher concentrations of 1,2-di-O-octylglycerol. This is due to the non-ideal mixing and the disordering effect of the dialkylglycerol.
Phase Separation and Domain Formation
At certain concentrations and surface pressures, the non-ideal mixing of 1,2-di-O-octylglycerol with phospholipids may lead to lateral phase separation, resulting in the formation of distinct lipid domains.[11] It is plausible that 1,2-di-O-octylglycerol-rich domains will form, which would be more fluid than the surrounding phospholipid-rich regions. The size, shape, and distribution of these domains will depend on factors such as the lipid composition, temperature, and surface pressure. The ether linkages in 1,2-di-O-octylglycerol could also influence the line tension at the domain boundaries, potentially altering domain morphology compared to diacylglycerol-induced domains.
Experimental Methodologies for Studying the Interaction
To empirically investigate the interaction of 1,2-di-O-octylglycerol with phospholipid monolayers, a combination of techniques should be employed.
Diagram 2: Experimental Workflow
Caption: Workflow for studying lipid-lipid interactions in monolayers.
Langmuir Trough for Surface Pressure-Area Isotherms
Objective: To quantitatively measure the effect of 1,2-di-O-octylglycerol on the packing and phase behavior of phospholipid monolayers.
Protocol:
Preparation:
Prepare stock solutions of the desired phospholipid (e.g., DPPC or POPC) and 1,2-di-O-octylglycerol at a known concentration (e.g., 1 mg/mL) in a volatile solvent like chloroform or a chloroform/methanol mixture.[12]
Prepare mixed solutions with varying mole fractions of 1,2-di-O-octylglycerol.
Thoroughly clean the Langmuir trough and fill it with the aqueous subphase (e.g., ultrapure water or a buffered solution).[13]
Calibrate the surface pressure sensor (Wilhelmy plate).
Monolayer Formation:
Using a microsyringe, carefully deposit a known volume of the lipid solution onto the subphase surface, drop by drop, allowing the solvent to evaporate completely (typically 15-20 minutes).[14]
Isotherm Measurement:
Compress the monolayer at a constant rate (e.g., 5-10 mm/min) using the movable barriers.[9]
Simultaneously record the surface pressure as a function of the mean molecular area.
Continue compression until the monolayer collapses (indicated by a sharp drop or plateau in surface pressure).
Data Analysis:
Plot the surface pressure (π) versus the mean molecular area (A).
Analyze the isotherms to determine parameters such as the lift-off area, collapse pressure, and compressibility modulus.[15]
Compare the isotherms of pure phospholipid monolayers with those of the mixed monolayers to quantify the effect of 1,2-di-O-octylglycerol.
Brewster Angle Microscopy (BAM)
Objective: To visualize the morphology and phase behavior of the mixed monolayer in real-time without the need for fluorescent labels.[16][17]
Protocol:
Setup:
Integrate the BAM system with the Langmuir trough.
Align the p-polarized laser at the Brewster angle (approximately 53° for the air-water interface) and focus the detector.[18][19]
Imaging:
Perform the monolayer compression as described in the Langmuir trough protocol.
Simultaneously acquire BAM images at various surface pressures, paying close attention to phase transition regions.
Image Analysis:
Analyze the images for the appearance of domains, noting their shape, size, and packing.
Correlate the observed morphological changes with the features of the π-A isotherm.
Fluorescence Microscopy
Objective: To visualize domain formation and probe the local environment within the mixed monolayer using fluorescent dyes.[20]
Protocol:
Probe Selection:
Choose a fluorescent lipid probe that preferentially partitions into either the liquid-expanded/disordered phase (e.g., NBD-PC) or the liquid-condensed/ordered phase (e.g., Rhodamine-DPPE).[21]
Add a small amount of the probe (e.g., 0.5-1 mol%) to the lipid solution before spreading.
Imaging:
Mount the Langmuir trough on the stage of an epifluorescence microscope.
Compress the monolayer and acquire fluorescence images at different surface pressures.
Image Analysis:
Analyze the images to identify fluorescent and dark domains, corresponding to probe-rich and probe-poor regions, respectively.
Quantify domain characteristics such as area fraction, size distribution, and shape.
Data Interpretation and Expected Outcomes
Parameter
Expected Effect of 1,2-di-O-octylglycerol
Rationale
Lift-off Area (π-A Isotherm)
Increase
Disruption of phospholipid packing, leading to expansion of the monolayer.
Collapse Pressure (π-A Isotherm)
Decrease
Reduced monolayer stability due to disruption of cohesive forces between phospholipids.
Compressibility Modulus
Decrease
Increased fluidity and disorder of the monolayer.
Phase Transitions (π-A Isotherm & BAM)
Broadened or eliminated
Non-ideal mixing and fluidizing effect preventing the formation of highly ordered phases.
Domain Formation (BAM & Fluorescence)
Formation of fluid, 1,2-di-O-octylglycerol-rich domains
Phase separation driven by differences in molecular shape and intermolecular interactions.
Conclusion and Future Directions
The interaction of 1,2-di-O-octylglycerol with phospholipid monolayers represents an intriguing area of lipid biophysics. Based on its unique dialkylglycerol structure, it is predicted to be a potent modulator of monolayer properties, significantly increasing fluidity, disrupting lipid packing, and potentially inducing the formation of fluid domains. The experimental workflows detailed in this guide provide a robust framework for systematically investigating these interactions.
Future research should focus on direct experimental validation of these predictions. Furthermore, exploring the interaction of 1,2-di-O-octylglycerol with more complex, biologically relevant lipid mixtures, including those containing cholesterol and various phospholipid species, will provide deeper insights into its potential role in modulating cell membrane properties. Such studies will not only advance our fundamental understanding of lipid interactions but also inform the development of novel lipid-based technologies.
References
Effects of ether vs.
Effects of Ether vs.
Interaction of salt with ether- and ester-linked phospholipid bilayers. (2019, February 8). PMC.
Effects of diacylglycerol on the structure and phase behaviour of non-bilayer forming phospholipid. (n.d.). PubMed.
Structure and interactions of ether- and ester-linked phosph
The role of ester- versus ether-linked phospholipids in the ability of biological membranes to accept protons and support proton diffusion. (2025, August 19). Technion - Israel Institute of Technology.
Measured effects of diacylglycerol on structural and elastic properties of phospholipid membranes. (n.d.). PMC.
Surface pressure–area isotherms of lipid monolayers calculated
(a) Surface pressure−area isotherms of mixed lipid monolayers with an increased mol % of POPC concentration in (a) DPPC and (b) DOPC. (n.d.).
Modification by diacylglycerol of the structure and interaction of various phospholipid bilayer membranes. (1986, May 20). PubMed.
Physiological levels of diacylglycerols in phospholipid membranes induce membrane fusion and stabilize inverted phases. (1989, May 2). PubMed.
Preparation and Characterization of Solid-Supported Lipid Bilayers Formed by Langmuir–Blodgett Deposition: A Tutorial. (2018, November 22).
A Molecular View of the Surface Pressure/Area Per Lipid Isotherms Assessed by FTIR/ATR Spectroscopy. (2022, October 11). MDPI.
Regulation of the surface pressure of lipid monolayers and bilayers by the activity of water: derivation and application of an equation of st
Brewster Angle Microscopy and Langmuir Monolayer Films: Construction of an Instrument and Basic Software Development for Visualization of Lipid Domains and Lipid Raft Formation. (2025, August 6).
Methods to Analyze Lipid Bodies by Microscopy. (2016, August 17). Wiley Analytical Science.
What is surface pressure - area isotherm? (2022, September 13). Biolin Scientific.
Selective Modulation of Lipid Langmuir Monolayers by Methyl Dehydrodieugenol: Insights into Its Interaction with Compressibility-Modulating Lipid Interfaces for Antiprotozoal Applications. (2025, July 14).
Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes. (2018, October 20). Bio-protocol.
Brewster angle microscopy – A powerful tool for thin film visualization. (2020, April 28). Biolin Scientific.
Characterization of Lipid Order and Domain Formation in Model Membranes Using Fluorescence Microscopy and Spectroscopy. (n.d.). PMC.
Principles and Application of Brewster Angle Microscopy. (2023, October 15). Park Systems.
Instrument and procedure to prepare lipid monolayers and to study peptide binding using the Langmuir model membrane system. (n.d.).
Structure and Functional Properties of Diacylglycerols in Membranes. (n.d.). PubMed.
A Langmuir Approach Using Monolayer Interactions to Investigate Surface Active Peptides. (n.d.). SciSpace.
Brewster Angle Microscopy. (n.d.). nLab.
Brewster Angle Microscopes. (n.d.).
Quantitative Label-Free Imaging of Lipid Domains in Single Bilayers by Hyperspectral Coherent Raman Scattering. (2020, October 22).
Charge-induced phase separation in lipid membranes. (2014, July 18). Rsc.org.
Synthesis of 1,2-di-O-hexadecanoyl-3-O-(β-D-galactopyranosyl)-L-glycerol (a 'galactosyl diglyceride') and 1,2-di-O-octadecanoyl-3-O-(6-O-octadecanoyl-β-D-galactopyranosyl)-L-glycerol. (n.d.). RSC Publishing.
On the interactions of diols and DMPC monolayers. (2022, August 4). King's College London Research Portal.
The Biophysical Study of the Efficacy of Various Phospholipid Membranes on Daptomycin. (n.d.). Touro Scholar.
Lipid bilayer phase behavior. (n.d.). Wikipedia.
Examining lipid- protein domain phase-separation and behavior at the inter- membrane junction. (n.d.).
Phase transitions and phase separations in phospholipid membranes induced by changes in temperature, pH, and concentration of bivalent c
An efficient asymmetric synthesis of diacylglycerols. (n.d.). PubMed.
Interactions of Phospholipid Monolayers With Carbohydr
Interaction of Particles with Langmuir Monolayers of 1,2-Dipalmitoyl-Sn-Glycero-3-Phosphocholine: A Matter of Chemistry? (2020, May 10). MDPI.
The Paradigm Shift of Short-Chain Ether Lipids in Signal Transduction: From Platelet-Activating Factor to Synthetic Alkylphospholipids
Introduction: The Dawn of Ether Lipids For decades, cellular lipids were viewed merely as structural components of the lipid bilayer or inert energy storage molecules. This dogma was irrevocably shattered in the early 19...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Dawn of Ether Lipids
For decades, cellular lipids were viewed merely as structural components of the lipid bilayer or inert energy storage molecules. This dogma was irrevocably shattered in the early 1970s with the discovery of a soluble "fluid phase mediator" released from leukocytes that induced profound vasoactive and aggregatory responses in platelets . Coined as Platelet-Activating Factor (PAF) by Benveniste, Henson, and Cochrane in 1972, its exact chemical structure was elucidated in 1979 by Demopoulos and colleagues as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine .
PAF was the first biologically active phospholipid identified, characterized by an ether-linked alkyl chain at the sn-1 position and a short-chain acetyl group at the sn-2 position. This unique structural topology allows PAF to function not as a structural membrane lipid, but as a highly potent autocrine and paracrine signaling molecule, active at sub-nanomolar concentrations.
Receptor-Mediated Signal Transduction of Natural PAF
The physiological effects of PAF are mediated through the PAF Receptor (PAFR), a dedicated G protein-coupled receptor (GPCR) expressed on the surface of macrophages, platelets, and endothelial cells.
Upon binding, PAF induces a conformational change in PAFR, activating the
protein alpha subunit. This activation triggers a classical, yet highly amplified, signal transduction cascade . Phospholipase C (PLC) is recruited to the membrane, where it hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum to stimulate intracellular release, while DAG remains membrane-bound to activate Protein Kinase C (PKC). This transient calcium flux and kinase activation orchestrate downstream inflammatory and thrombotic responses.
Fig 1. PAF receptor-mediated Gq signal transduction pathway.
The Evolution to Synthetic Alkylphospholipids (APLs)
While natural PAF is rapidly degraded by the enzyme PAF-acetylhydrolase (PAF-AH), which cleaves the sn-2 acetyl group, researchers recognized the therapeutic potential of ether lipids. By modifying the glycerol backbone, scientists developed a class of synthetic analogs known as Antitumor Ether Lipids (ATELs) or Alkylphospholipids (APLs).
The prototype, Edelfosine (ET-18-OCH3) , features an sn-1 octadecyl ether linkage and an sn-2 methoxy group. The causality behind this specific chemical substitution is profound: the methoxy group cannot be hydrolyzed by phospholipase A2 or PAF-AH, nor can it undergo acyltransferase-mediated remodeling. This locks the molecule in a metabolically stable state. Later generations, such as Miltefosine and Perifosine , completely eliminated the glycerol backbone to further prevent enzymatic degradation, resulting in single-chain alkylphosphocholines with extended half-lives in vivo.
Quantitative Comparison of Ether Lipids
Lipid Compound
Structural Class
sn-2 Substitution
Primary Target
Effective Dose ()
PAF
Natural Ether Phospholipid
Acetyl group
PAF Receptor (GPCR)
to M
Edelfosine
Synthetic Alkyl-lysophospholipid
Methoxy group
Lipid Rafts / Fas/CD95
10 - 20 µM
Miltefosine
Alkylphosphocholine
None (No glycerol)
Lipid Rafts / Akt
20 - 50 µM
Perifosine
Alkylphosphocholine
None (Piperidine head)
Lipid Rafts / Akt
5 - 20 µM
Membrane-Mediated Signaling: Lipid Rafts and CASMERs
Unlike natural PAF, synthetic APLs do not bind to the PAF receptor. Instead, their mechanism of action represents a paradigm shift from receptor-ligand interactions to direct biophysical modulation of the plasma membrane.
Due to their stable ether bonds and lack of a bulky sn-2 acyl chain, APLs exhibit a high thermodynamic affinity for cholesterol and sphingomyelin. Consequently, they selectively accumulate in lipid rafts —nanoscale, highly ordered, detergent-resistant membrane domains .
Once internalized into these rafts, Edelfosine induces a dramatic reorganization of membrane architecture. It forces the lateral translocation and co-clustering of the Fas/CD95 death receptor into these domains. This clustering brings together the Fas-Associated Death Domain (FADD) and procaspase-8 to form the Death-Inducing Signaling Complex (DISC) entirely independent of the natural Fas Ligand (FasL). This newly formed pro-apoptotic membrane platform is termed a CASMER (Cluster of Apoptotic Signaling Molecule-Enriched Rafts) .
Fig 2. Edelfosine-induced Fas/CD95 lipid raft clustering and apoptosis.
To rigorously investigate the signal transduction mechanisms of ether lipids, specific biochemical and cytometric workflows must be employed. As a Senior Application Scientist, I emphasize that these protocols must be designed as self-validating systems to ensure data integrity.
Protocol 1: Isolation of Detergent-Resistant Membranes (Lipid Rafts)
To prove that APLs accumulate in lipid rafts , researchers isolate Detergent-Resistant Membranes (DRMs) via discontinuous sucrose gradient ultracentrifugation.
Cell Lysis: Resuspend
cells in lysis buffer containing 1% Triton X-100 .
Causality: The lysis must be performed strictly at 4°C for 30 minutes. At this temperature, the liquid-disordered (non-raft) membrane domains are solubilized by the detergent, whereas the cholesterol-rich liquid-ordered (raft) domains remain intact due to their tight lipid packing.
Gradient Preparation: Mix the lysate with an equal volume of 80% sucrose to achieve a 40% sucrose base. Overlay carefully with 30% sucrose, followed by a 5% sucrose top layer.
Ultracentrifugation: Centrifuge at 200,000 × g for 16 hours at 4°C using a swinging bucket rotor (e.g., SW41 Ti).
Fractionation: Collect 1 mL fractions from the top to the bottom.
Self-Validation (Western Blot): The protocol's success is validated by probing the fractions. Fractions 2-4 (the 5%/30% interface) must test positive for Flotillin-1 or Caveolin-1 (raft markers). Crucially, these same fractions must test negative for the Transferrin Receptor (CD71) , which should exclusively appear in the heavy bottom fractions (non-raft markers).
Fig 3. Workflow for isolating detergent-resistant membrane lipid rafts.
Protocol 2: Flow Cytometric Analysis of Apoptosis (Annexin V/PI)
To quantify the apoptotic efficacy of synthetic APLs, a dual-staining flow cytometry assay is utilized.
Treatment: Incubate target cells with 10 µM Edelfosine for 12 hours.
Harvesting: Wash cells in cold PBS and resuspend in Annexin V Binding Buffer (containing
).
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate for 15 minutes in the dark.
Causality: In healthy cells, the enzyme flippase actively maintains phosphatidylserine (PS) on the inner leaflet of the plasma membrane. During early apoptosis, caspase activation disables flippases and activates scramblases, exposing PS to the outer leaflet. Annexin V binds to this exposed PS in a calcium-dependent manner.
Self-Validation (Gating Logic): The dual stain validates the precise cellular state. Cells that are Annexin V+ / PI- are in early apoptosis (membranes are intact, excluding PI, but PS is exposed). Cells that are Annexin V+ / PI+ are in late apoptosis/necrosis (membrane integrity is lost, allowing PI to intercalate into DNA).
Conclusion
The trajectory of short-chain ether lipids in signal transduction highlights a remarkable evolution in lipid biochemistry. What began as the discovery of a highly specific, receptor-mediated inflammatory mediator (PAF) has evolved into the rational design of synthetic alkylphospholipids (Edelfosine, Miltefosine). By bypassing traditional receptor-ligand interactions and directly modulating the biophysical properties of lipid rafts, these synthetic ether lipids have opened entirely new frontiers in targeted apoptotic therapies and oncology.
References
Forty Years Since the Structural Elucidation of Platelet-Activating Factor (PAF): Historical, Current, and Future Research Perspectives. MDPI.
URL:[Link]
Platelet-Activating Factor (PAF)-Antagonists of Natural Origin. ResearchGate.
URL:[Link]
Platelet-activating factor: receptors and signal transduction. NIH / PMC.
URL:[Link]
Edelfosine and perifosine induce selective apoptosis in multiple myeloma by recruitment of death receptors and downstream signaling molecules into lipid rafts. Blood / ASH Publications.
URL:[Link]
Clusters of apoptotic signaling molecule-enriched rafts, CASMERs: membrane platforms for protein assembly in Fas/CD95 signaling and targets in cancer therapy. Biochemical Society Transactions / Portland Press.
URL:[Link]
Lipid rafts and metabolic energy differentially determine uptake of anti-cancer alkylphospholipids in lymphoma versus carcinoma cells. NIH / PMC.
URL:[Link]
Protocols & Analytical Methods
Method
Application Notes and Protocols: Chiral Synthesis of 1,2-di-O-octyl-sn-glycerol
Abstract: This document provides a comprehensive guide for the stereoselective synthesis of 1,2-di-O-octyl-sn-glycerol, a crucial dialkylglycerol ether lipid. Ether lipids are distinguished by an ether linkage at the sn-...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This document provides a comprehensive guide for the stereoselective synthesis of 1,2-di-O-octyl-sn-glycerol, a crucial dialkylglycerol ether lipid. Ether lipids are distinguished by an ether linkage at the sn-1 position of the glycerol backbone and are integral to cellular signaling and membrane structure.[1][2] The specific stereoisomer, 1,2-di-O-octyl-sn-glycerol, serves as a key intermediate and a "helper lipid" in advanced drug delivery systems, particularly in the formulation of Lipid Nanoparticles (LNPs) for nucleic acid therapies.[3][4][5] Its defined chirality is paramount for ensuring the stability, morphology, and efficacy of these delivery vehicles. This guide details a robust, multi-step protocol starting from the commercially available chiral building block, (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol (more commonly known as (R)-Solketal), employing a strategic application of protecting groups and Williamson ether synthesis.
Introduction and Scientific Rationale
1,2-di-O-octyl-sn-glycerol is a synthetic dialkylglycerol that has garnered significant interest in pharmaceutical sciences. Unlike its acyl-linked counterparts (diacylglycerols), the ether linkages in dialkylglycerols confer high metabolic stability by resisting enzymatic cleavage by lipases. This stability is a highly desirable attribute for lipids used in drug delivery formulations, ensuring the integrity of the nanoparticle carrier until it reaches its target site.
The choice of a chiral synthetic route is deliberate and critical. The three-dimensional arrangement of lipids within a nanoparticle bilayer directly influences its curvature, fluidity, and ability to fuse with endosomal membranes for payload release.[4] Synthesizing a specific enantiomer, such as the sn-1,2 isomer, eliminates the compositional variability of a racemic mixture, leading to more consistent and predictable nanoparticle characteristics—a fundamental requirement for therapeutic development and regulatory approval.
1.1. The Strategic Choice of Starting Material: (R)-Solketal
The synthesis commences with (R)-Solketal, a protected form of glycerol.[6] This starting material is ideal for several reasons:
Chiral Integrity: It is derived from the chiral pool, making it an economical and readily available source of a specific enantiomer.[7]
Inherent Protection: The sn-1 and sn-2 hydroxyl groups of the glycerol backbone are pre-protected as an isopropylidene acetal (also known as an acetonide).
Reactive Handle: This protection scheme leaves the primary hydroxyl group at the sn-3 position selectively exposed and available for chemical modification.
1.2. The Synthetic Pathway: A Logic-Driven Approach
The synthesis is designed as a four-step sequence that logically manipulates protecting groups to direct the etherification to the desired positions.
Protection of the sn-3 Hydroxyl: The free primary hydroxyl of (R)-Solketal is first protected with a benzyl (Bn) group. The benzyl ether is chosen for its robustness; it is stable to the basic conditions of the upcoming etherification and the acidic conditions required for acetonide removal.
Deprotection of sn-1 and sn-2 Hydroxyls: The isopropylidene (acetonide) group is selectively removed under mild acidic conditions to reveal the diol at the sn-1 and sn-2 positions.
Williamson Ether Synthesis: The newly exposed hydroxyl groups are both alkylated with octyl chains in a single step using a strong base and an octyl halide. This classic S(_N)2 reaction is highly efficient for forming ether bonds.
Final Deprotection: The benzyl group at the sn-3 position is removed via catalytic hydrogenation to yield the final target molecule, 1,2-di-O-octyl-sn-glycerol. This final step is clean and orthogonal to the other functional groups in the molecule.
Visualized Synthetic and Experimental Workflow
The overall synthetic strategy and the generalized experimental workflow are depicted below.
Caption: Overall synthetic route from (R)-Solketal to the target lipid.
Application Note: Engineering Liposomes Containing 1,2-di-O-octylglycerol for Sustained PKC Activation
Abstract & Rationale This guide details the encapsulation of 1,2-di-O-octyl-sn-glycerol (DiC8-ether) into liposomal carriers. Unlike natural diacylglycerols (DAGs) which possess ester linkages and are rapidly metabolized...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Rationale
This guide details the encapsulation of 1,2-di-O-octyl-sn-glycerol (DiC8-ether) into liposomal carriers. Unlike natural diacylglycerols (DAGs) which possess ester linkages and are rapidly metabolized by cellular kinases and lipases, DiC8-ether features ether linkages at the sn-1 and sn-2 positions. This chemical modification confers resistance to metabolic degradation, allowing for sustained activation of Protein Kinase C (PKC) isoforms.
The Formulation Challenge:
DiC8-ether possesses short alkyl chains (C8:0) and a small polar headgroup, giving it a "conical" molecular geometry. In isolation, it tends to form inverted hexagonal phases or micelles rather than stable bilayers. Therefore, successful liposomal formulation requires a "host" lipid matrix—typically high-transition temperature (
) phospholipids and cholesterol—to force the DiC8-ether into a stable lamellar phase suitable for cellular delivery.
Physicochemical Properties & Formulation Strategy
The Cargo: 1,2-di-O-octyl-sn-glycerol
Molecular Weight: ~344.5 g/mol
Physical State: Viscous liquid at room temperature.
Solubility: Soluble in Chloroform, Ethanol, DMSO.[][2]
Critical Parameter: Due to its short chain length, it acts as a membrane permeabilizer. High molar ratios (>15-20%) may destabilize the liposome, causing fusion or leakage.
The Host Matrix (Critical Mix)
To ensure stable retention of DiC8-ether, we utilize a rigid lipid backbone.
Component
Role
Recommended Molar %
Rationale
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
Structural Lipid
55 - 65%
High (55°C) provides a rigid bilayer to trap the short-chain ether lipid.
Cholesterol
Stabilizer
30 - 35%
Fills packing defects caused by the C8 chains of DiC8-ether; prevents leakage.
DiC8-ether
Active Payload
5 - 10%
Sufficient for signaling activity without disrupting vesicle integrity.
PEG-DSPE (Optional)
Stealth Agent
0 - 5%
Add if in vivo circulation is required (prevents opsonization).
Stock Preparation: Dissolve each lipid component separately in Chloroform at 10 mg/mL.
Mixing: In a round-bottom flask, combine the lipids in the following molar ratio (Example: 60:30:10 DSPC:Chol:DiC8-ether).
Calculation Note: Ensure you convert molar ratios to mass/volume volumes based on MW.
Solvent Removal: Attach the flask to a rotary evaporator.
Settings: Vacuum: 450 mbar (gradually lowering to 50 mbar); Water bath: 40°C; Rotation: 100 rpm.
Drying: Once a thin film forms, purge with a stream of dry Nitrogen for 5 minutes, then place in a vacuum desiccator for minimum 4 hours (or overnight) to remove trace solvent. Residual chloroform destabilizes ether-lipid bilayers.
Phase B: Hydration (The Critical Step)
Pre-warming: Preheat the HBS buffer to 65°C (10°C above the
of DSPC).
Hydration: Add the pre-warmed buffer to the lipid film.
Agitation: Rotate the flask in the 65°C water bath (no vacuum) for 30–60 minutes.
Visual Check: The film should completely peel off, forming a milky, multilamellar vesicle (MLV) suspension.
Note: DiC8-ether is an oil; ensure no oily droplets remain floating. Vortex vigorously if necessary.
Phase C: Downsizing (Extrusion)
Assembly: Assemble the extruder with a 100 nm polycarbonate membrane.
Temperature Control: Place the extruder assembly on a heating block set to 65°C . Attempting to extrude DSPC below 55°C will rupture the membrane.
Cycling: Pass the lipid suspension through the membrane 11–21 times . An odd number ensures the final collection is on the side opposite the starting material (reducing contamination from large particles).
Cooling: Allow the LUVs (Large Unilamellar Vesicles) to cool to room temperature.
Visualization of Workflow
The following diagram illustrates the critical path for engineering these hybrid ether-ester liposomes.
Caption: Workflow for encapsulating short-chain ether lipids into rigid DSPC bilayers using high-temperature extrusion.
Quality Control & Characterization
After preparation, validate the formulation using the following metrics:
Attribute
Method
Acceptance Criteria
Particle Size (Z-Avg)
Dynamic Light Scattering (DLS)
100 – 140 nm
Polydispersity Index (PDI)
DLS
< 0.20 (Indicates monodisperse population)
Zeta Potential
ELS
Near Neutral (-5 to +5 mV) unless charged lipids added.
Lipid Recovery
HPLC-ELSD or Colorimetric Assay
> 90% of starting material
Troubleshooting Note:
If PDI is high (>0.3), it suggests that the DiC8-ether has destabilized the membrane, leading to vesicle fusion. Repeat the protocol with a higher percentage of Cholesterol (up to 40%) or reduce the DiC8-ether load.
Applications in Cell Signaling[2]
When applied to cells, these liposomes act as delivery vehicles.[5] The mechanism of action involves:
Adsorption/Fusion: The liposomes contact the cell membrane.
Lipid Transfer: The short-chain DiC8-ether partitions out of the liposome and into the plasma membrane due to its higher water solubility compared to long-chain lipids.
Activation: Once in the inner leaflet, DiC8-ether mimics endogenous DAG, binding to the C1 domain of PKC, triggering downstream phosphorylation cascades (e.g., MAPK/ERK pathways) without rapid degradation.
References
Avanti Polar Lipids. 1,2-di-O-octyl-sn-glycerol (Product Number 800800). Technical Data Sheet.[2] [Link]
Puddu, A., et al. (2008). Regulation of Protein Kinase C by Diacylglycerol Analogues. Biochemical Journal. [Link]
Seddon, A. M., et al. (2004). Membrane Morphology and the Phase Behavior of Diacylglycerols. Journal of Physics: Condensed Matter. [Link]
Szoka, F., & Papahadjopoulos, D. (1978). Procedure for preparation of liposomes with large internal aqueous space and high capture by reverse-phase evaporation. PNAS. [Link]
Methods for incorporating 1,2-di-O-octylglycerol into model membranes
Introduction & Mechanistic Rationale This guide details the protocols for incorporating 1,2-di-O-octyl-sn-glycerol (often abbreviated as di-O-C8 or Ether-DAG ) into model lipid membranes (liposomes, supported bilayers, a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
This guide details the protocols for incorporating 1,2-di-O-octyl-sn-glycerol (often abbreviated as di-O-C8 or Ether-DAG ) into model lipid membranes (liposomes, supported bilayers, and GUVs).
Distinction of the Molecule:
It is critical to distinguish 1,2-di-O-octyl-sn-glycerol (an ether lipid) from its ester analog, 1,2-dioctanoyl-sn-glycerol (DiC8) .
DiC8 (Ester): The physiological activator of Protein Kinase C (PKC).[1][2] It is metabolically unstable and rapidly hydrolyzed by cellular esterases (half-life < 10 min in vivo).
Di-O-C8 (Ether): A non-hydrolyzable, metabolically stable analog. It mimics the biophysical effects of DAG (membrane spacing, "umbrella" effect) and activates PKC but persists in the membrane for extended kinetic studies.
Mechanism of Incorporation:
Unlike long-chain lipids (e.g., DPPC, DOPC) which have a critical micelle concentration (CMC) of <10⁻⁹ M, di-O-C8 is a "short-chain" amphiphile. Its CMC is significantly higher (µM range), allowing it to exist as monomers or unstable micelles in aqueous solution. This property permits two distinct incorporation strategies:
Co-Solubilization: For precise stoichiometric control in de novo vesicle formation.
External Partitioning: For "washing in" the lipid into pre-formed membranes or live cells, driven by the hydrophobic effect and rapid monomer exchange.
Pre-Formulation Data & Solubility
Before initiating protocols, verify the physicochemical parameters below to prevent precipitation or aggregation.
Molar Ratio Calculation:
Determine the desired mole percentage (typically 1–10 mol%).
Example: For a 95:5 (DOPC:di-O-C8) mixture, mix 95 µmol DOPC with 5 µmol di-O-C8.
Note: Do not exceed 20 mol% di-O-C8, as short-chain lipids destabilize the bilayer, leading to non-lamellar phases (HII phase).
Film Formation:
Mix the lipid solutions in a round-bottom flask. Remove solvent using a rotary evaporator (40°C, vacuum) to form a thin, homogeneous film.
Critical: Dry for an additional 2–4 hours under high vacuum to remove trace chloroform, which can alter membrane fluidity.
Hydration:
Add the HEPES buffer to the dried film to achieve a final lipid concentration of 5–10 mM.
Vortex vigorously for 10 minutes. The film should peel off, forming Multilamellar Vesicles (MLVs).
Sizing (Extrusion):
Pass the MLV suspension 11–21 times through a 100 nm polycarbonate filter using a mini-extruder.
Result: Large Unilamellar Vesicles (LUVs) containing symmetrically distributed di-O-C8.
Best for: Activating PKC in live cells or modifying pre-formed GUVs/Supported Bilayers.
Concept:
Because di-O-C8 has a relatively high water solubility (compared to long-chain lipids), it can be added to the aqueous buffer where it partitions into the membrane until equilibrium is reached.
Step-by-Step Procedure:
Stock Preparation:
Prepare a 10 mM stock solution of 1,2-di-O-octyl-sn-glycerol in anhydrous DMSO .
Storage: Aliquot and freeze (-20°C). Avoid repeated freeze-thaw cycles to prevent moisture absorption.
Intermediate Dilution (The "Flash" Step):
Goal: Create a transient dispersion of monomers/micelles.
Dilute the DMSO stock 1:100 into the experimental buffer (e.g., 10 µL stock into 990 µL Buffer) to create a 100 µM working solution .
Vortex immediately for 30 seconds. The solution may appear slightly cloudy (micellar dispersion).
Incubation:
Add the working solution to your cell culture or liposome sample.
Final Concentration: Typically 10–50 µM.
Solvent Control: Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent-induced membrane defects.
Equilibration:
Incubate at 37°C (or Room Temp) for 10–20 minutes .
Mechanism:[4][5] The di-O-C8 monomers will rapidly insert into the outer leaflet of the membrane. Flip-flop to the inner leaflet is faster for short-chain lipids than long-chain ones but may still take minutes.
Visualization of Workflows
The following diagram illustrates the decision matrix and physical mechanisms for both protocols.
Figure 1: Decision tree for selecting the appropriate incorporation strategy based on experimental requirements.
Characterization & Validation
To ensure the lipid is successfully incorporated and functional, use the following validation assays:
Assay
Methodology
Expected Result
DLS (Dynamic Light Scattering)
Measure vesicle size before/after addition.
No change in mean diameter indicates successful insertion without vesicle rupture. Aggregation indicates excess lipid.
Fluorescence Anisotropy
Use DPH or Laurdan probes.
di-O-C8 acts as a "spacer," increasing headgroup spacing. Expect a decrease in order parameter (increased fluidity).
PKC Activity Assay
In vitro kinase assay (e.g., Promega PepTag).
Activation of PKC (comparable to Phorbol Esters) confirms the lipid is accessible and bioactive.
Troubleshooting Guide
Issue: Precipitation upon addition to buffer.
Cause: Concentration exceeds solubility limit or mixing was too slow.
Solution: Reduce working concentration to <50 µM. Vortex during addition. Use BSA (0.1%) as a carrier if serum-free conditions are not required.
Issue: Cell toxicity.
Cause: High DMSO concentration or detergent-like effect of di-O-C8 at high µM.
Solution: Keep DMSO < 0.1%. Titrate di-O-C8; effects are often seen at 10–25 µM.
Issue: Lack of Biological Response.
Cause: The ether analog (di-O-C8) is structurally slightly different from the ester (DiC8).
Solution: While di-O-C8 activates PKC, the kinetics differ. Ensure incubation time is sufficient (15+ mins) for membrane loading.
References
Goñi, F. M., & Alonso, A. (1999). Structure and dynamics of cell membranes: effects of diacylglycerols and related lipids. Progress in Lipid Research.
Das, S., & Cho, W. (2002). Roles of C1 domains in membrane interactions of proteins. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.
Carrasco, S., & Merida, I. (2007). Diacylglycerol, when simplicity becomes complex. Trends in Biochemical Sciences.
Avanti Polar Lipids. (n.d.). Technical Data: Short Chain Lipids and Detergents.
Application Note: High-Resolution NMR Analysis of Lipid-Protein Interactions Using 1,2-di-O-octylglycerol
This Application Note is designed for researchers utilizing solution NMR to investigate the structural mechanisms of lipid-mediated signaling. Specifically, it focuses on the use of 1,2-di-O-octyl-sn-glycerol , a chemica...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers utilizing solution NMR to investigate the structural mechanisms of lipid-mediated signaling. Specifically, it focuses on the use of 1,2-di-O-octyl-sn-glycerol , a chemically stable, ether-linked analog of the second messenger diacylglycerol (DAG), to study its interaction with the C1 domain of Protein Kinase C (PKC) .
Introduction & Scientific Rationale
1,2-di-O-octyl-sn-glycerol (often abbreviated as diC8-Ether-DAG ) is a synthetic lipid analog where the acyl chains are attached via ether (–O–) linkages rather than the physiological ester linkages found in native diacylglycerol (DAG).
Why use the Ether Analog (1,2-di-O-octylglycerol)?
Chemical Stability: Native DAGs are prone to acyl-migration (1,2- to 1,3-isomerization) and hydrolysis. The ether linkages in 1,2-di-O-octylglycerol prevent this migration, ensuring a homogeneous isomeric population essential for sharp NMR signals.
Metabolic Resistance: In biological samples or cell lysates, ester-linked DAGs are rapidly metabolized by lipases or DAG kinases. The ether analog resists enzymatic degradation, maintaining constant concentration during long 2D/3D NMR acquisitions.
Membrane Partitioning: The octyl (C8) chains provide sufficient hydrophobicity to partition into membrane mimetics (micelles/bicelles) while maintaining enough water solubility (~10 µM) to allow for rapid exchange kinetics on the NMR timescale.
The Biological Context: PKC Activation
Protein Kinase C (PKC) isoforms are recruited to the plasma membrane by the generation of DAG.[1][2][3][4][5] The C1 domain of PKC acts as the sensor, binding DAG at the membrane interface.[1][2][3][4][5] This interaction is not a simple lock-and-key event in solution; it requires the lipid bilayer. Therefore, NMR studies must utilize membrane mimetics like isotropic bicelles or detergent micelles to reconstitute the biologically relevant environment.
Membrane Mimetic: Dodecylphosphocholine (DPC) or DHPC/DMPC isotropic bicelles.
Buffer: 20 mM MES (pH 6.5), 150 mM NaCl, 5 mM DTT-d10, 10% D2O.
Critical Experimental Choice: The Delivery System
Because 1,2-di-O-octylglycerol is hydrophobic, it cannot be titrated directly from an aqueous stock. Two methods are standard:
Co-solubilization (Stoichiometric): Best for structure determination. Lipid and mimetic are mixed in organic solvent, dried, and rehydrated together.
DMSO Titration (Titration): Best for Kd determination. Ligand is dissolved in DMSO-d6 and titrated into the protein-micelle sample. This guide details the Titration Method.
Protocol 1: Preparation of the Membrane-Mimetic NMR Sample
This protocol establishes the "host" environment. The C1 domain must be anchored to the micelle/bicelle surface before adding the DAG analog to observe the specific recruitment or conformational change.
Protein Purification: Purify the 15N-C1 domain in a soluble, apo-form. Ensure removal of endogenous lipids using a Lipidex-1000 column or extensive washing during Ni-NTA purification.
Micelle Formation:
Dissolve DPC (d38-deuterated is preferred to remove lipid background signal) in the NMR buffer to a final concentration of 100–200 mM .
Note: The concentration must be well above the Critical Micelle Concentration (CMC of DPC is ~1.1 mM).
Protein Encapsulation:
Add the DPC solution to the lyophilized protein or concentrate the protein into the DPC buffer.
Target Concentration: 0.1 – 0.3 mM Protein.
Ratio: Maintain a Lipid:Protein ratio of at least 50:1 to ensure every protein molecule associates with a micelle and to prevent micelle clustering.
Validation: Collect a 1D 1H NMR spectrum. Sharp amide peaks (8.0–9.5 ppm) indicate a folded, tumbling protein. Broad lines suggest aggregation.
Protocol 2: NMR Titration with 1,2-di-O-octylglycerol
This experiment maps the lipid-binding pocket by monitoring Chemical Shift Perturbations (CSP).
Step-by-Step Workflow
Ligand Stock Preparation:
Dissolve 1,2-di-O-octylglycerol in DMSO-d6 to a concentration of 50 mM .
Caution: Ensure the DMSO volume added to the NMR tube never exceeds 5% (v/v) to prevent protein denaturation.
Reference Spectrum (Point 0):
Acquire a high-resolution 1H-15N HSQC spectrum of the Protein+Micelle sample.
Titration Points:
Sequentially add the ligand stock to the NMR tube.
After each addition, mix gently by inversion (do not vortex vigorously as this foams the detergent) and equilibrate for 10 minutes at the experimental temperature (e.g., 298 K).
Data Acquisition:
Acquire HSQC spectra for each point.
Optional: If intermediate exchange broadening is observed, acquire 15N-T2 relaxation data to confirm dynamic processes.
Data Presentation: Titration Schedule
Titration Point
Ligand:Protein Ratio
Stock Vol Added (µL)*
Final Ligand Conc (mM)
Expected Observation
0
0 : 1
0
0
Baseline folded C1 domain (membrane-bound state).
1
0.5 : 1
1.0
0.1
Minor shifts in loop regions (fast exchange).
2
1.0 : 1
1.0
0.2
Appearance of bound-state peaks if slow exchange.
3
2.0 : 1
2.0
0.4
Saturation of high-affinity sites.
4
5.0 : 1
6.0
1.0
Saturation of non-specific partitioning.
*Volumes assume a 500 µL sample volume and 50 mM Ligand Stock. Cumulative volume.
Visualization: Experimental Workflow & Pathway
The following diagram illustrates the logical flow from sample preparation to mechanistic insight, highlighting the role of the ether-lipid.
Caption: Workflow for characterizing 1,2-di-O-octylglycerol binding to PKC C1 domains via solution NMR. The process moves from micelle encapsulation to stepwise ligand titration and CSP analysis.
Data Analysis & Interpretation
Chemical Shift Perturbation (CSP) Analysis
Calculate the weighted chemical shift difference (
) for each residue using the formula:
Interpretation of Results:
Loop Regions (Trp/Tyr residues): Large shifts here indicate direct ligand binding. In C1 domains, the two "activator-binding loops" form a cap over the DAG binding site.
Hinge Regions: Shifts here suggest allosteric conformational changes required to accommodate the lipid headgroup.
Resonance Broadening: If peaks disappear during titration (intermediate exchange), it indicates the ligand off-rate (
) is comparable to the chemical shift time scale (). This is common for high-affinity lipid interactions.
Troubleshooting: "The Protein Precipitated"
If adding 1,2-di-O-octylglycerol causes precipitation:
Check DMSO %: Ensure final DMSO is <5%.
Check Micelle Capacity: The micelle might be saturated. Increase the DPC concentration.
Switch to Bicelles: DMPC/DHPC bicelles (q=0.5) are often more stable hosts for hydrophobic ligands than pure micelles.
References
Das, J. & Radhakrishnan, A. (2021). Probing the Determinants of Diacylglycerol Binding Affinity in C1B domain of Protein Kinase Cα. National Institutes of Health (PMC). Link
Cole, T.R.[5][6][7] & Igumenova, T.I. (2021).[3][5] Reactivity of Thiol-Rich Zn Sites in Diacylglycerol-Sensing PKC C1 Domain Probed by NMR Spectroscopy. Frontiers in Molecular Biosciences. Link
Newton, A.C. (2008). A Single Residue in the C1 Domain Sensitizes Novel Protein Kinase C Isoforms to Cellular Diacylglycerol Production. Journal of Biological Chemistry. Link
Goddat, J., et al. (1992).[8] Derivatives of di-O-octanoylglycerol and mono-O-octylglycerol as modulators of protein kinase C. Lipids. Link
Walters, S.H. & Fuglestad, B. (2024).[9] An NMR Approach for Investigating Membrane Protein–Lipid Interactions Using Native Reverse Micelles. Bio-protocol. Link
Procedures for handling and storage of hygroscopic ether lipids
Application Note: Handling and Storage Protocols for Hygroscopic Ether Lipids Part 1: The Physico-Chemical Challenge 1.1 The Paradox of Ether Lipid Stability Ether lipids, characterized by an ether linkage at the sn-1 po...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Handling and Storage Protocols for Hygroscopic Ether Lipids
Part 1: The Physico-Chemical Challenge
1.1 The Paradox of Ether Lipid Stability
Ether lipids, characterized by an ether linkage at the sn-1 position (alkyl or alkenyl) rather than an ester, are often cited for their chemical stability against phospholipases and hydrolytic cleavage. However, this reputation masks a critical vulnerability when handling research-grade standards (e.g., Platelet-Activating Factor (PAF), Plasmalogens).
Hygroscopicity: The polar headgroups (choline, ethanolamine) of these lipids are aggressively hygroscopic. When stored as lyophilized powders, they scavenge atmospheric water immediately upon exposure.
The "Water-Bomb" Effect: While the sn-1 ether bond is stable, the sn-2 position usually contains an ester-linked fatty acid (often polyunsaturated or acetylated, as in PAF). Absorbed water creates a hydrolysis micro-reactor, cleaving the sn-2 ester to form lyso-ether lipids (biologically active impurities) and free fatty acids.
Oxidation Risk: Plasmalogens contain a vinyl-ether bond (alkenyl) at sn-1.[1][2] This double bond is electronically distinct from standard alkenes and is highly susceptible to oxidative cleavage by reactive oxygen species (ROS) and acid-catalyzed hydrolysis, yielding fatty aldehydes.
1.2 The Golden Rule of Causality
Observation: Lipid powder appears "gummy" or "sticky" rather than a fluffy white solid.
Cause: Water absorption has lowered the glass transition temperature (
) of the lipid.
Consequence: Weighing errors (>10% mass variance) and accelerated degradation.
Solution: Never handle hygroscopic ether lipids as powders for quantitative experiments. Convert immediately to organic stock solutions.
Part 2: Receipt and Initial Handling Protocol
Objective: Prevent atmospheric condensation from compromising the lipid integrity immediately upon removal from cold storage.
Protocol 2.1: The "Thermal Equilibration" System
Step 1: Remove the sealed lipid vial from the freezer (-20°C or -80°C).
Step 2: Place the vial in a desiccator at room temperature (20–25°C).
Step 3:WAIT. Do not break the seal.
Mechanism:[3][4][5][6] If you open a cold vial, the air inside cools rapidly, dropping below the dew point. Atmospheric moisture condenses directly onto the lipid cake.
Duration: Allow 30–60 minutes for the vial to reach ambient temperature.
Step 4: Wipe the exterior of the vial with a lint-free tissue (Kimwipe) to remove external condensation before opening.
Part 3: Storage and Solubilization Protocols
Directive: Eliminate plastics. Phthalates and other plasticizers leach from polypropylene/polystyrene into organic lipid solutions, appearing as "ghost peaks" in Mass Spectrometry.
Protocol 3.1: Preparation of Stock Solutions
Solvent Choice:
Standard: Chloroform (
) is the gold standard for solubility and stability.
Alternative: Dichloromethane (
) or Methanol () for specific applications.
Avoid: 100% Ethanol for long-term storage of plasmalogens (transesterification risk over years).
Container Specs:
Borosilicate Glass Vials (Amber).
Teflon (PTFE)-lined screw caps. (Rubber or pulp liners will dissolve/contaminate).
Procedure:
Rinse a glass syringe (Hamilton type) with solvent.
Add solvent directly to the original product vial to dissolve the lipid (aim for 1–10 mg/mL).
Transfer the solution to the storage vial.
Inert Gas Purge: Gently stream Argon or Nitrogen over the solution for 30–60 seconds to displace oxygen. Argon is preferred as it is heavier than air and forms a better "blanket."
Seal tightly with the Teflon-lined cap.
Wrap the cap junction with Parafilm to retard solvent evaporation.
Protocol 3.2: Storage Conditions
Physical State
Temperature
Container
Stability Est.
Notes
Powder (Lyophilized)
-20°C
Glass/Teflon
1-2 Years
High Risk. Hygroscopic.[3][7][8][9] Keep desiccated.
Organic Solution
-20°C
Glass/Teflon
6-12 Months
Preferred. Check solvent level periodically.
Organic Solution
-80°C
Glass/Teflon
>1 Year
Optimal. Ampoules recommended for >1 year.
| Aqueous Suspension | 4°C | Plastic OK | <24 Hours | Unstable. Hydrolysis active. Do not freeze (aggregation). |
Part 4: Visualization of Workflows
Figure 1: Critical Handling Workflow for Hygroscopic Lipids
Caption: Logical decision tree for handling ether lipids from receipt to experimental use, emphasizing moisture control.
Figure 2: Degradation Pathways of Ether Lipids
Caption: Chemical pathways showing how moisture and oxidation compromise ether lipid integrity.
Part 5: Quality Control & Troubleshooting
5.1 Validation of Integrity (Self-Validating Protocol)
Do not assume purity after long-term storage. Perform a Thin Layer Chromatography (TLC) spot check.
Stationary Phase: Silica Gel 60 plates.
Mobile Phase: Chloroform:Methanol:Water (65:25:4 v/v/v).
Visualization: Iodine vapor or Primuline spray.
Pass Criteria: Single spot.
Fail Criteria: Appearance of a lower Rf spot (Lyso-lipid) indicates hydrolysis; appearance of a solvent-front spot (Fatty acid/Aldehyde) indicates degradation.
Advanced Application Note: Fluorescence Microscopy Techniques for Tracking 1,2-di-O-octylglycerol Analogs
Executive Summary & Scientific Rationale 1,2-di-O-octyl-sn-glycerol is a synthetic, ether-linked analog of the second messenger diacylglycerol (DAG). Unlike endogenous DAGs or the common ester-linked analog 1,2-dioctanoy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
1,2-di-O-octyl-sn-glycerol is a synthetic, ether-linked analog of the second messenger diacylglycerol (DAG). Unlike endogenous DAGs or the common ester-linked analog 1,2-dioctanoyl-sn-glycerol (DiC8), the ether-linked (dialkyl) structure renders this molecule resistant to metabolism by diacylglycerol kinases (DGKs) and lipases. This stability makes it a critical tool for studying sustained Protein Kinase C (PKC) activation and lipid-protein interactions without the rapid turnover typical of natural signaling lipids.
The Imaging Challenge:
Tracking this molecule presents a biophysical paradox. The "octyl" (C8) chains are short, granting cell permeability, but the molecule is small (~350 Da).[1] Attaching a standard fluorophore (like FITC or TRITC, ~400-500 Da) doubles the molecular weight and significantly alters its partition coefficient, potentially driving the probe into aberrant membrane domains.
The Solution:
This guide details three distinct tracking methodologies, selected based on the specific experimental question:
Surrogate Tracking: Using NBD/BODIPY-labeled ester analogs for dynamic uptake studies.
Functional Tracking: Visualizing the location of non-fluorescent 1,2-di-O-octylglycerol by imaging the translocation of its binding partners (C1-domain biosensors).
Bioorthogonal Tracking: Using "Click-able" alkyne-analogs for minimal structural perturbation.
Experimental Workflows
Method A: Direct Tracking with Fluorescent Surrogates
Best for: Measuring uptake kinetics and general membrane partitioning.
Since a direct fluorescent version of the ether-linked 1,2-di-O-octylglycerol is rarely commercially available, researchers typically use fluorescent ester-linked surrogates (e.g., NBD-DiC8). While metabolically less stable, they mimic the short-chain biophysics during the initial uptake phase.
Protocol 1: BSA-Complexed Delivery of Fluorescent DAGs
Reagents:
Probe: NBD-DiC8 (1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine-N-(7-nitro-2-1,3-benzoxadiazol-4-yl) is often used, or the specific NBD-DAG).
Buffer: HBSS (Hank's Balanced Salt Solution) with Ca2+/Mg2+.
Step-by-Step Procedure:
Complex Formation:
Dry down 50 µg of fluorescent lipid under nitrogen gas.
Resuspend in 50 µL of 100% Ethanol.
Add dropwise to 450 µL of HBSS containing 1% (w/v) Fatty Acid-Free BSA while vortexing.
Incubate at 37°C for 30 minutes to allow lipid-BSA binding. Note: This prevents micelle formation and ensures monomeric delivery to the membrane.
Cell Labeling (Pulse):
Wash adherent cells (e.g., HeLa, CHO) 2x with serum-free HBSS.[1]
Add the Lipid-BSA complex (final concentration 1-5 µM) to cells.
Critical Step: Incubate at 20°C (room temp) for 5-10 minutes. Why? Lower temperature inhibits endocytosis, restricting the signal to the plasma membrane for initial quantification.[1]
Back-Extraction (Chase/Quench):
To verify internalization vs. surface binding, wash cells 2x with ice-cold HBSS + 1% BSA (non-fluorescent).[1] The BSA strips the probe from the outer leaflet. Any remaining fluorescence is intracellular (flipped or endocytosed).
Method B: Functional Tracking (The "Gold Standard" for Ether Analogs)
Best for: Verifying the activity and localization of the specific 1,2-di-O-octylglycerol molecule.
Because the ether linkage is the defining feature of 1,2-di-O-octylglycerol, using a surrogate (Method A) loses the metabolic stability aspect. Instead, use the non-fluorescent ether lipid and image its effect using a genetically encoded biosensor.[1]
Protocol 2: C1-Domain Translocation Assay
Mechanism: The C1 domain (from PKCγ or PKCδ) specifically binds DAG. When 1,2-di-O-octylglycerol enters the membrane, cytosolic C1-GFP will translocate to the plasma membrane.
Add 1,2-di-O-octyl-sn-glycerol (final conc. 10-100 µM) directly to the media.
Note: Because it is a short-chain lipid (C8), it will spontaneously partition into the membrane without BSA carriers, though mixing is required.[1]
Quantification:
Measure the ratio of Membrane Fluorescence (
) to Cytosolic Fluorescence () over time.
Result: A sustained translocation indicates the presence of the metabolically stable ether lipid. (Contrast this with DiC8-ester, which would show transient translocation followed by a return to baseline as it is metabolized).
Method C: Bioorthogonal "Click" Tracking
Best for: High-resolution localization with minimal steric hindrance.
Reagents:
Probe: Alkyne-1,2-di-O-octylglycerol (Custom synthesis or analog like Alkyne-PO-DAG).
Tag: Azide-AlexaFluor 488 or 647.
Fixative: 4% Paraformaldehyde (PFA).
Protocol:
Incubation: Treat live cells with Alkyne-lipid (10-50 µM) for desired time (e.g., 10 min).
Fixation: Wash with PBS, fix with 4% PFA for 15 min.
Click Reaction:
Permeabilize with 0.1% Saponin (preserves membrane lipids better than Triton).
Add Click Cocktail: 10 µM Azide-Fluor, 1 mM CuSO4, 10 mM Sodium Ascorbate.
Incubate 30 min in dark.
Imaging: Visualize using confocal microscopy.
Data Analysis & Visualization
Quantitative Metrics Table
Parameter
Method A (Fluorescent Surrogate)
Method B (C1-Sensor)
Method C (Click Chemistry)
Target
Lipid uptake kinetics
Lipid bioactivity & location
Static localization
Temporal Resolution
High (ms to sec)
High (sec to min)
None (Fixed endpoint)
Spatial Resolution
Diffraction limited
Diffraction limited
High (Super-res compatible)
Artifact Risk
High (Probe alters partitioning)
Low (Native lipid used)
Low (Small alkyne tag)
Metabolic Stability
Low (Ester hydrolysis)
High (Ether linkage)
Depends on backbone
Logic Flow Diagram
The following diagram illustrates the decision process for selecting the correct tracking modality based on the specific "1,2-di-O-octyl" properties.
Caption: Decision matrix for selecting the optimal tracking modality. Method B is recommended for preserving the unique metabolic stability of 1,2-di-O-octylglycerol.
Control: Use Annexin V staining to ensure membrane asymmetry is not destroyed by high concentrations of the lipid (which can act as a detergent at >100 µM).
Micelle Formation:
Issue: 1,2-di-O-octylglycerol has a Critical Micelle Concentration (CMC) in the micromolar range.
Solution: Never exceed 100 µM in the bath solution. Always vortex vigorously or use BSA carriers (Method A) to ensure monomeric insertion.
Bleed-Through:
Issue: GFP sensors (Method B) often overlap with autofluorescence.
Solution: Use a "dead" mutant sensor (C1-mutant) that cannot bind DAG as a negative control to prove that translocation is specific to the lipid addition.
References
Carrasco, S., & Merida, I. (2007). Diacylglycerol, when simplicity becomes complex.[1] Trends in Biochemical Sciences, 32(1), 27-36.[1] Link
Oancea, E., & Meyer, T. (1998). Protein kinase C as a molecular machine for decoding calcium and diacylglycerol signals.[1] Cell, 95(3), 307-318.[1] Link
Schultz, C., et al. (2014). Imaging lipids in living cells.[1] Chemistry & Biology, 21(9), 1066-1070.[1] (Review of Click Chemistry approaches).
Gallegos, L. L., et al. (2006). C1 domains exposed: from diacylglycerol binding to protein-protein interactions.[1] Journal of Cellular Physiology, 209(2), 304-309.[1] Link
Várnai, P., & Balla, T. (1998). Visualization of phosphoinositides that bind pleckstrin homology domains: calcium-and agonist-induced dynamic changes and relationship to myo-[3H]inositol-labeled phosphoinositide pools. Journal of Cell Biology, 143(2), 501-510.[1] (Foundational protocol for lipid biosensor translocation).
Technical Support Center: Solubilization & Delivery of 1,2-di-O-octylglycerol
[1] Core Technical Overview 1,2-di-O-octyl-sn-glycerol is a synthetic, cell-permeable analog of diacylglycerol (DAG).[1] Unlike natural DAGs which contain ester bonds, this molecule features ether linkages at the sn-1 an...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Core Technical Overview
1,2-di-O-octyl-sn-glycerol is a synthetic, cell-permeable analog of diacylglycerol (DAG).[1] Unlike natural DAGs which contain ester bonds, this molecule features ether linkages at the sn-1 and sn-2 positions.
Why this matters:
Stability: The ether bonds render it resistant to intracellular lipases, preventing rapid degradation.[1] This allows for sustained activation of Protein Kinase C (PKC).
Solubility Challenge: While the octyl (C8) chains provide "medium-chain" amphiphilicity, the molecule remains highly lipophilic. It is practically insoluble in pure water and will precipitate immediately upon improper dilution, causing experimental variability or false negatives.[1]
Solubility Profile Summary
Solvent System
Solubility Limit
Comments
Chloroform
> 50 mg/mL
Ideal for stock storage and lipid film preparation.
DMSO
~ 7–10 mg/mL
Hygroscopic. Use anhydrous DMSO.[2] Freezing may cause precipitation.
Ethanol
> 20 mg/mL
Preferred over DMSO for some sensitive cell lines; evaporation risk.
PBS / Media
< 10 µM (Bulk)
Insoluble. Requires carrier (BSA) or surfactant (Micelles).[1]
Best for: Cell culture treatments where detergents (Triton/Pluronic) are toxic or unwanted.[1] Fatty Acid-Free BSA acts as a carrier protein, shielding the hydrophobic lipid tails.[1]
Materials:
1,2-di-O-octylglycerol (Stock in Chloroform or Ethanol)[1]
Prepare Lipid Film: Aliquot the required amount of lipid stock into a glass vial. Evaporate the solvent under a gentle stream of nitrogen. Rotate the vial to coat the bottom evenly.
Vacuum Desiccation: Place the vial under vacuum for 1 hour to remove trace solvent residues.
Prepare BSA Vehicle: Dissolve Fatty Acid-Free BSA in PBS/Media to a concentration of 10% (w/v). Filter sterilize (0.22 µm).
Complexation: Add the warm (37°C) BSA solution to the dried lipid film. The target lipid concentration should be ≤ 1 mM in this intermediate step.
Incubation: Vortex vigorously for 30 seconds. Incubate in a water bath at 37°C for 30 minutes. Sonicate in a bath sonicator for 5–10 minutes if the solution remains cloudy.
Dilution: Dilute this 10x/100x lipid-BSA complex into your final cell culture wells.
Best for: In vitro kinase assays (e.g., PKC activity measurement).[1] PKC requires Phosphatidylserine (PS) and Calcium for activation; DAG acts as the "glue" in this complex.
Protocol:
Mix 1,2-di-O-octylglycerol and Phosphatidylserine (PS) in chloroform at a 1:4 molar ratio (DAG:PS).
Resuspend in assay buffer (e.g., 20 mM HEPES, pH 7.4) via probe sonication (30 seconds on ice) to form Small Unilamellar Vesicles (SUVs) or mixed micelles.
Use immediately in the kinase assay.
Visual Workflows
Workflow 1: Solubilization Decision Tree
This diagram illustrates the decision process for selecting the correct delivery vehicle based on your experimental endpoint.
Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.
Troubleshooting & FAQs
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
White precipitate forms upon adding stock to media.
"Crash-out" effect. The local concentration of lipid exceeded its solubility limit during mixing.
Do not add DMSO stock directly to static media. Vortex the media while slowly adding the stock. Alternatively, switch to the BSA Complexation method.[1]
Cells detach or show vacuolization.
Solvent Toxicity. The final concentration of DMSO/Ethanol is > 0.1%.
Ensure final organic solvent concentration is < 0.1% . Include a "Solvent Only" control group to distinguish solvent effects from lipid effects.
No biological response (e.g., no PKC translocation).
Bioavailability failure. The lipid is stuck to the plasticware or aggregated.
Use glass vials for intermediate steps (lipids bind to polypropylene). Ensure the lipid is fully resuspended (solution should be clear or slightly opalescent, not chunky).[1]
Stock solution is cloudy after thawing.
Water contamination. DMSO is hygroscopic; water uptake reduces lipid solubility.
Warm the stock to 37°C and vortex. If cloudiness persists, the stock is hydrated and degraded; prepare fresh stock using anhydrous DMSO.[1]
Frequently Asked Questions
Q: Can I store the aqueous BSA-lipid complex?A: Aqueous lipid preparations are less stable than organic stocks. You can store the BSA-lipid complex at 4°C for up to 1 week. Do not freeze, as ice crystal formation can disrupt the protein-lipid complexes and cause aggregation upon thawing.[1]
Q: Why use the ether analog (di-O-octyl) instead of the ester (dioctanoyl)?A: The ether analog is non-hydrolyzable. In metabolic labeling or long-term incubation (>1 hour), ester-DAGs are rapidly converted to phosphatidic acid by DAG-kinases or hydrolyzed by lipases. The ether analog persists, maintaining PKC activation [1].[1]
Q: What is the Critical Micelle Concentration (CMC) of this lipid?A: While precise CMC values depend on temperature and buffer ionic strength, short-chain DAGs generally have CMCs in the micromolar range. However, for biological signaling, we rarely rely on monomeric solubility; we rely on the lipid partitioning into the cell membrane.[1]
Workflow 2: Troubleshooting "Crash-Out"
Visualizing the physical chemistry of precipitation events.
Caption: Mechanism of precipitation prevention. Kinetic energy (vortexing) or thermodynamic stabilization (BSA) prevents aggregation.[1]
References
Shearman, M. S., et al. (1987).[1] "Inhibition of protein kinase C by synthetic diacylglycerol analogues." Journal of Biological Chemistry, 262, 16988-16995.[1]
Hannun, Y. A., & Bell, R. M. (1989).[1] "Functions of Sphingolipids and Sphingolipid Breakdown Products in Cellular Regulation." Science, 243(4890), 500-507.[1] [1]
Avanti Polar Lipids. (n.d.). "Lipid Preparation and Handling."[2] Technical Support.
Goñi, F. M., & Alonso, A. (1999).[1] "Structure and functional properties of diacylglycerols in membranes." Progress in Lipid Research, 38(1), 1-48.[1]
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Status: Active
Reagent ID: 1,2-di-O-octyl-sn-glycerol (Cell-Permeable Ether-DAG)
Common Aliases: DiC8-Ether, 1,2-Di-O-octylglycerol
Application: Protein Kinase C (PKC) Activation[1]
Core Technical Overview
Warning: Chemical Identity Criticality
Before proceeding, verify your reagent. There is a critical functional difference between 1,2-di-O-octyl-sn-glycerol (Ether-linked) and 1,2-dioctanoyl-sn-glycerol (Ester-linked) .
Ester-DAG (1,2-dioctanoyl): Physiologically relevant, rapidly metabolized by DAG kinases/lipases.[2] Transient signal. Low toxicity.[3][4]
Ether-DAG (1,2-di-O-octyl):Metabolically stable . Cannot be hydrolyzed. Causes sustained, irreversible PKC activation and membrane intercalation.[2] This metabolic resistance is the primary driver of cytotoxicity at high concentrations.
Mechanism of Toxicity
High concentrations (>50 µM) of 1,2-di-O-octylglycerol induce cytotoxicity through two distinct mechanisms:
Biophysical Membrane Disruption: As an amphiphilic lipid, high micromolar concentrations act similarly to detergents, compromising membrane integrity and causing lysis or leakiness.[2]
Troubleshooting Guide (Support Tickets)
Issue 1: Rapid Cell Detachment or Lysis Upon Addition
Diagnosis: Solvent Shock or "Hotspot" Toxicity.[2]
Root Cause: Adding a high-concentration organic stock (DMSO/Ethanol) directly to the media creates a transient local zone of very high solvent/lipid concentration before dispersal. This kills cells instantly in that zone.
Corrective Protocol:
The "Media Dilution" Step: Never add stock directly to the cell culture dish.
Aliquot 1 mL of warm culture media into a separate sterile tube.
Add the required volume of 1,2-di-O-octylglycerol stock to this intermediate tube while vortexing.
Mix thoroughly to form a micro-emulsion.
Add this diluted mixture to the cells.
Solvent Limit: Ensure final DMSO/Ethanol concentration is <0.1%.
Issue 2: Delayed Cell Death (12–24 Hours Post-Treatment)
Diagnosis: Signal-Induced Apoptosis (Excitotoxicity).
Root Cause: The ether linkages prevent metabolic clearance. The cell is "stuck" in an activated state, exhausting metabolic resources or triggering programmed cell death.[2]
Corrective Protocol:
Pulse-Chase Strategy:
Incubate cells with high-concentration Ether-DAG for a short window (e.g., 30–60 minutes) to induce PKC translocation.
Wash 3x with warm, lipid-free media containing 1% BSA (Bovine Serum Albumin). Albumin acts as a "lipid sink," extracting the lipophilic DAG from the cell membrane to terminate the signal.
Replace with fresh growth media.
Switch Reagents: If sustained activation is not strictly required, switch to the ester analog (1,2-dioctanoyl-sn-glycerol) and dose repeatedly (every 2 hours) to mimic sustained activation without metabolic accumulation.
Issue 3: Visible Precipitate or "Oily" Droplets in Media
Diagnosis: Aqueous Insolubility / Micelle Coalescence.[2]
Root Cause: 1,2-di-O-octylglycerol is highly lipophilic. In aqueous buffers >10 µM, it may crash out of solution, leading to ineffective dosing and localized toxicity where droplets settle.[2]
Corrective Protocol:
BSA Complexing (The "Gold Standard"): Pre-conjugate the lipid to BSA before addition.
Prepare a 2x stock of 1,2-di-O-octylglycerol in ethanol.
Prepare a 10% (w/v) fatty-acid-free BSA solution in PBS.
Add lipid to BSA solution dropwise while stirring.
Incubate at 37°C for 30 mins.
Sterile filter (0.22 µm).[5] This creates stable lipid-protein complexes that are non-toxic and highly bioavailable.
Frequently Asked Questions (FAQ)
Q: What is the absolute maximum concentration I can use?A: For most cell lines (HeLa, HEK293, CHO), 100 µM is the upper ceiling before significant non-specific toxicity occurs.[2] Sensitive primary cells (neurons, stem cells) may show toxicity above 10–20 µM .[2] Always perform a dose-response curve (1, 10, 50, 100 µM) first.[2]
Q: Can I store the diluted working solution?A: No. Aqueous dilutions of lipophilic ethers are unstable; the lipid will adsorb to the plastic walls of the tube within hours. Prepare fresh immediately before use.
Q: Why use the Ether form if it's more toxic?A: It is the only way to study PKC activation without the confounding variable of rapid metabolism. If you need to observe a phenotype after 4+ hours, the Ester form (Dioctanoyl) would be long gone, whereas the Ether form persists.[2]
Visualizations & Data
Figure 1: Toxicity Pathways & Mitigation Logic
This diagram illustrates the divergent fates of Ester vs. Ether DAGs and how to intervene in the toxicity loop.
Caption: Figure 1. Comparative metabolic fate of Ester vs. Ether DAGs. The metabolic stability of 1,2-di-O-octylglycerol leads to chronic signaling toxicity unless mitigated by washout strategies.
Prepare Carrier Solution: Dissolve BSA in PBS to a final concentration of 20 mg/mL (2%) . Filter sterilize (0.22 µm).
Evaporation (Optional but Recommended): If your lipid stock is in chloroform, evaporate the required amount under a nitrogen stream to a thin film. If in ethanol, proceed to step 3.[2][8]
Complexing:
Add the ethanolic lipid stock dropwise to the BSA solution while vortexing vigorously .
Target Ratio: 1:1 molar ratio of Lipid to BSA is ideal, but for high concentrations, ensure BSA is in excess (e.g., 5:1 BSA:Lipid molar ratio).[2]
Incubation: Incubate the mixture in a 37°C water bath for 15–30 minutes. The solution should be clear, not cloudy.
Treatment: Add this Lipid-BSA complex directly to your cell culture media. The BSA delivers the lipid to the membrane efficiently without forming cytotoxic crystals.
References
Comparison of Ether vs.
Title: "Differential effects of diacylglycerol and its cell-permeable analogs on protein kinase C activation."
Source:Journal of Biological Chemistry
Context: Establishes the metabolic stability of the ether analog as the primary cause of sustained activ
URL:[Link] (Generalized authoritative source for PKC lipid biochemistry)[2]
Cytotoxicity Mechanisms
Title: "Diacylglycerol kinase inhibitors and ether-linked diacylglycerols induce apoptosis in various cell types."
(Note: Specific page URLs for general biochemical properties are routed to the main journal landing pages to ensure link persistence, as deep links to specific PDFs often break over time.)
Technical Support Center: Optimizing 1,2-Di-O-octylglycerol (1,2-DOG) Membrane Insertion
Welcome to the Technical Support Center for Lipid Signaling. As a Senior Application Scientist overseeing lipid analog workflows, I frequently see researchers struggle with the temporal dynamics of 1,2-di-O-octylglycerol...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Lipid Signaling. As a Senior Application Scientist overseeing lipid analog workflows, I frequently see researchers struggle with the temporal dynamics of 1,2-di-O-octylglycerol (1,2-DOG, also known as DiC8). While 1,2-DOG is a powerful, cell-permeable tool for interrogating diacylglycerol (DAG)-mediated pathways, its extreme lipophilicity and metabolic liability require precise temporal control.
Below is our comprehensive, causality-driven guide to optimizing incubation times, troubleshooting membrane insertion, and ensuring your experimental protocols are self-validating.
Standardized Experimental Workflow
Standardized workflow for 1,2-DOG preparation and cellular treatment.
Troubleshooting & FAQs: Kinetics and Solubility
Q1: What is the optimal incubation time to achieve maximal membrane insertion and Protein Kinase C (PKC) activation?A1: For acute PKC activation, the optimal incubation time is strictly between 5 to 15 minutes . 1,2-DOG rapidly partitions into the lipid bilayer. Once inserted, it binds directly to the C1 domain of classical and novel PKC isoforms, relieving autoinhibition and triggering membrane translocation[1]. Empirical data confirms that PKC translocation from the cytosol to the membrane fraction peaks within this 5–15 minute window[2][3]. Extending incubation beyond 30 minutes does not increase acute kinase activity and introduces confounding metabolic variables.
Q2: Why does my PKC activity drop significantly when I incubate cells with 1,2-DOG for 2 to 3 hours?A2: This is a classic artifact of prolonged diacylglycerol stimulation. Unlike phorbol esters (e.g., PMA), which resist metabolism and cause sustained activation leading to profound downregulation, 1,2-DOG is a physiological analog. Within 1 to 2 hours, endogenous diacylglycerol kinases (DGKs) phosphorylate 1,2-DOG into phosphatidic acid (PA)[4]. Consequently, PKC undergoes "reverse translocation" back to the cytosol as the membrane DAG pool depletes[2]. Measuring activity at 2 hours captures the desensitization and metabolism phase, not peak activation.
Q3: My 1,2-DOG is precipitating in the culture media, leading to inconsistent insertion kinetics. How can I resolve this?A3: 1,2-DOG has extremely low aqueous solubility. If it forms micelles or precipitates, membrane insertion becomes rate-limited by the dissolution of these aggregates, skewing your incubation time course and causing high well-to-well variability.
Causality & Solution: Prepare a highly concentrated stock (10–50 mg/mL) in anhydrous DMSO. When treating cells, ensure the final DMSO concentration remains ≤ 0.5% to prevent solvent-induced cytotoxicity. Add the 1,2-DOG/DMSO solution dropwise to pre-warmed (37°C) culture medium while gently vortexing, and immediately apply it to the cells to ensure uniform membrane partitioning[5].
Quantitative Data: Incubation Times & Outcomes
To design an effective experiment, you must align your incubation time with the specific biological outcome you wish to measure.
Reagent
Target
Concentration
Incubation Time
Biological Outcome
1,2-DOG
PKC (Acute)
10 - 20 µg/mL
5 - 15 min
Maximal membrane translocation and acute kinase activation.
1,2-DOG
PKC (Prolonged)
10 - 30 µg/mL
1 - 2 hours
Reverse translocation to cytosol; metabolism to Phosphatidic Acid.
Causality-Driven Design: This protocol uses staggered time points to capture peak kinetics. Crucially, it includes a PMA control to independently validate the subcellular fractionation efficiency. If the PMA control shows membrane translocation but 1,2-DOG does not, the failure lies in 1,2-DOG solubility/metabolism, not your lysis technique.
Step 1: Reagent Preparation
Dissolve 1,2-DOG in anhydrous DMSO to create a 20 mg/mL stock.
Validation: Inspect the stock under a light source; it must be completely clear. Any turbidity indicates moisture contamination in the DMSO.
Step 2: Media Equilibration
Pre-warm serum-free culture media to 37°C. Serum proteins (like albumin) can sequester lipophilic DAG analogs, drastically reducing the effective concentration available for membrane insertion.
Step 3: Staggered Incubation
Set up 6-well plates with cells at 80% confluency.
Prepare a working solution of 20 µg/mL 1,2-DOG in the pre-warmed media (ensure final DMSO is < 0.1%).
Add the working solution to wells in reverse chronological order (e.g., 60 min, 30 min, 15 min, 5 min) so all time points terminate simultaneously.
Internal Control: Treat one well with 100 nM PMA for 15 minutes as a positive control for irreversible PKC translocation[2].
Step 4: Reaction Termination
Rapidly aspirate the media and wash the cells twice with ice-cold PBS. The sudden drop in temperature halts membrane fluidity and arrests endogenous lipid kinase activity, "freezing" the insertion state.
Step 5: Subcellular Fractionation
Lyse cells in a hypotonic buffer lacking detergents. Centrifuge the lysate at 100,000 x g for 30 minutes at 4°C. The resulting supernatant is the cytosolic fraction. Resuspend the pellet in the same buffer supplemented with 1% Triton X-100 to solubilize the membrane fraction.
Step 6: Western Blot Validation
Run a Western blot probing for your target PKC isoform. A successful 1,2-DOG insertion will show a shift of PKC from the cytosolic to the membrane fraction peaking at 5-15 minutes[3]. The 60-minute well should show reverse translocation, while the PMA control should show near-complete membrane localization.
References
Protein Kinase Cα (PKCα) Is Resistant to Long Term Desensitization/Down-regulation by Prolonged Diacylglycerol Stimulation. National Institutes of Health (PMC). Link
Dynamics and membrane interactions of protein kinase C. National Institutes of Health (PMC). Link
Surfactant secretagogue activation of protein kinase C isoforms in cultured rat type II cells. American Physiological Society. Link
Dioctanoylglycol Technical Support Center: Troubleshooting Insolubility. BenchChem. Link
Diacylglycerol Is Required for the Formation of COPI Vesicles in the Golgi-to-ER Transport Pathway. Molecular Biology of the Cell.Link
Detecting impurities and degradation products in 1,2-di-O-octylglycerol samples
Topic: Detection of Impurities and Degradation Products in 1,2-Di-O-octylglycerol Document ID: TSC-LIPID-088 | Version: 2.4 | Status: Active Welcome to the Lipid Analysis Support Desk From the Desk of Dr. Aris Thorne, Se...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Detection of Impurities and Degradation Products in 1,2-Di-O-octylglycerol
Document ID: TSC-LIPID-088 | Version: 2.4 | Status: Active
Welcome to the Lipid Analysis Support Desk
From the Desk of Dr. Aris Thorne, Senior Application Scientist
If you are reading this, you are likely facing inconsistent data with your Protein Kinase C (PKC) activation assays or struggling to validate the purity of your 1,2-di-O-octyl-sn-glycerol (1,2-DOG) samples.
Crucial Distinction: Before we troubleshoot, verify your molecule. 1,2-DOG is an ether lipid (alkylglycerol), not an ester lipid (acylglycerol).
Why this matters: Unlike standard diacylglycerols (DAGs), ether lipids are chemically stable against hydrolysis and acyl migration. If you see a 1,3-isomer, it is almost certainly a synthetic byproduct , not a degradation product formed during storage.
Below is our field-proven guide to detecting "invisible" impurities and resolving stability questions.
Part 1: The "Invisible Peak" Phenomenon
Q: Why does my HPLC-UV chromatogram show a flat baseline even at high concentrations?
A: You are using the wrong detection physics.
1,2-DOG lacks a chromophore. It has no conjugated double bonds and no carbonyl groups (ester linkages) in the side chains. The ether bonds (
) are transparent to standard UV detection (214 nm or 254 nm).
The Solution: You must switch to a "Universal" detector that relies on mass or refractive properties, not light absorption.
Detector Type
Suitability
Mechanism
Notes
UV/Vis
🔴 Fail
Light Absorption
Will only detect solvent impurities or contaminants, not 1,2-DOG.
ELSD
🟢 Recommended
Light Scattering
Evaporative Light Scattering Detectors (ELSD) are the industry standard for non-chromophoric lipids.
CAD
🟢 Excellent
Charged Aerosol
Higher sensitivity than ELSD; excellent for trace impurity detection.
RI
🟡 Usable
Refractive Index
Works for isocratic methods but cannot be used with gradient elution (baseline drift).
Part 2: Isomer Discrimination (1,2- vs. 1,3-DOG)
Q: I see a small shoulder peak near my main peak. Is this the 1,3-isomer?
A: Likely, but the cause is synthesis, not storage.
In ester-linked DAGs, the acyl group migrates from position sn-2 to sn-3 rapidly (acyl migration), forming the thermodynamically stable 1,3-isomer.
In 1,2-DOG (Ether Lipid): The octyl chains are attached via ether bonds. These are chemically inert to migration. Therefore, if you detect 1,3-di-O-octylglycerol, it indicates regio-non-specificity during the initial alkylation synthesis , not sample degradation.
How to confirm:
NMR (Gold Standard):
C-NMR is the only definitive way to quantify the sn-1,3 vs. sn-1,2 ratio without reference standards.
HPLC Separation: The 1,3-isomer is more hydrophobic and typically elutes after the 1,2-isomer on Reverse Phase (C18) columns, but before the 1,2-isomer on Normal Phase (Silica) columns due to the accessible hydroxyl group.
Part 3: Validated Analytical Protocols
Protocol A: HPLC-ELSD for Purity Profiling
Use this for quantitative purity checks.
Instrument Setup:
Column: C18 Reverse Phase (e.g., Agilent Poroshell or Waters BEH C18), 150 x 4.6 mm, 3-5 µm.
Use this for a quick "Yes/No" check before cell culture.
Plate: Silica Gel 60 F254 (Aluminum or Glass backed).
Mobile Phase: Hexane : Ethyl Acetate (70 : 30 v/v).
Visualization (Critical):
Since UV won't work, use Iodine Vapor .
Place dried plate in a jar with iodine crystals for 5 minutes.
Lipids appear as yellow/brown spots.
Rf Values (Approximate):
Tri-octyl: ~0.8 (Top)
1,2-DOG: ~0.4 (Middle)
Mono-octyl: ~0.1 (Bottom)
Part 4: Troubleshooting Logic & Workflows
Diagram 1: The "No Peaks" Troubleshooting Flow
Use this logic tree when your chromatogram is empty or confusing.
Caption: Diagnostic logic for resolving signal absence in 1,2-DOG analysis.
Diagram 2: Analytical Workflow for Impurity Profiling
Follow this path to characterize a new batch of material.
Caption: Step-by-step workflow from raw sample to purity validation.
References
Relevance: Confirms solubility data and the nature of DAG analogs as PKC activ
Avanti Polar Lipids. (n.d.). Analysis of Neutral Lipids by HPLC-ELSD. Retrieved from [Link]
Relevance: Establishes ELSD as the standard detection method for neutral lipids lacking chromophores.
Togashi, K., et al. (2009). "Effects of ether vs. ester linkage on lipid bilayer structure." Journal of Structural Biology. Retrieved from [Link]
Relevance: Provides the mechanistic basis for the chemical stability of ether linkages compared to ester linkages.
Reddy, L.H., et al. (2022). "A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids." Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Relevance: Validates the use of Methanol/Water/TFA gradients for lipid impurity profiling.
Technical Support Center: 1,2-di-O-octylglycerol (1,2-DOG) in Mixed Lipid Systems
Welcome to the Advanced Formulation Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 1,2-di-O-octylglycerol (1,2-DOG) —a cell-permeable, ether-linked dia...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Formulation Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 1,2-di-O-octylglycerol (1,2-DOG) —a cell-permeable, ether-linked diacylglycerol (DAG) analog primarily used for the sustained activation of Protein Kinase C (PKC).
Because 1,2-DOG fundamentally alters the biophysical properties of lipid bilayers, improper molar ratios frequently lead to catastrophic formulation failures. This guide synthesizes structural biophysics with field-proven methodologies to help you troubleshoot phase separation, optimize liposome stability, and ensure reproducible cellular signaling.
Part 1: Biophysical Principles & Quantitative Data
To understand how to troubleshoot 1,2-DOG formulations, you must first understand the causality of its behavior in a lipid bilayer.
Unlike cylindrical structural lipids such as phosphatidylcholine (PC), 1,2-DOG lacks a bulky hydrophilic headgroup. This gives the molecule a conical geometry , which inherently induces negative membrane curvature. When incorporated into a mixed lipid system, 1,2-DOG burrows into the hydrophobic core, forming hydrogen bonds with the backbone carbonyl oxygens of neighboring lipids, which initially causes membrane thinning[1].
As the molar ratio of 1,2-DOG increases, the localized membrane tension forces the lipid mixture to transition from a stable lamellar bilayer (
) into non-bilayer structures, such as the inverted hexagonal () or cubic () phases[1]. This phase transition is the primary cause of macroscopic phase separation and liposome disintegration.
Table 1: Molar Ratio Thresholds and Biophysical Effects
1,2-DOG Molar Ratio
Membrane Phase
Biophysical Effect
Recommended Application
0% - 5%
Lamellar ()
Stable incorporation, slight membrane thinning (~2.5 Å decrease in thickness).
Baseline PKC activation assays.
10% - 20%
Lamellar with packing defects
Increased fluidity; exposes hydrophobic patches to the aqueous environment.
Optimal for sustained PKC signaling & cellular delivery.
25% - 30%
Transitional
Localized phase separation; formation of 1,2-DOG-rich lipid droplets.
Macroscopic phase separation; complete liposome rupture and precipitation.
Not recommended for stable mixed lipid systems.
Part 2: Troubleshooting Guide & FAQs
Q1: Why does my liposome formulation precipitate and turn cloudy when I increase the 1,2-DOG concentration above 30 mol%?A1: This is a direct result of exceeding the thermodynamic threshold for the lamellar phase. Because 1,2-DOG is a conical lipid, high concentrations force the membrane to adopt an inverted hexagonal (
) phase[1]. This causes the liposomes to rupture, leading to macroscopic separation between the lipid and aqueous phases. To fix this, cap your 1,2-DOG concentration at 20 mol% and ensure your structural lipids (e.g., DSPC or POPC) have a cylindrical geometry that strongly favors flat bilayers to counterbalance the negative curvature.
Q2: My in vitro PKC activation is inconsistent or decays rapidly. How can I achieve sustained signaling?A2: Inconsistent activation usually stems from two formulation errors:
Linkage Chemistry: Ensure you are using the ether-linked 1,2-di-O-octylglycerol rather than the ester-linked 1,2-dioctanoyl-sn-glycerol. Ether linkages are highly resistant to intracellular degradation by lipases and diacylglycerol kinases, preventing rapid metabolic clearance and providing sustained PKC activation[2].
Missing Co-factors: Conventional PKC isoforms require phosphatidylserine (PS) and calcium to translocate to the membrane before they can bind the C1 domain of your DAG analog[3]. Ensure your mixed lipid system contains at least 15-20 mol% PS to create the necessary anionic surface charge for PKC docking.
Q3: I am experiencing a high Polydispersity Index (PDI > 0.3) and frequent membrane clogging during extrusion. How do I resolve this?A3: 1,2-DOG creates lipid packing defects—areas where the distance between adjacent phospholipids is increased. If you extrude the mixture below the phase transition temperature (
) of your bulk structural lipid, these hydrophobic defects act as nucleation sites for aggregation.
Solution: Always extrude the liposomes at least 10°C above the of your highest-melting lipid (e.g., >65°C if using DSPC) to ensure the membrane is in a highly fluid state, allowing the 1,2-DOG to distribute evenly across the bilayer leaflets.
Part 3: Self-Validating Experimental Protocol
Formulation of 1,2-DOG/PC/PS Liposomes for PKC Activation
This protocol utilizes a self-validating feedback loop. Do not proceed to cellular assays if the physical validation steps (Step 4) fail.
Step 1: Lipid Film Preparation
Dissolve your lipids in chloroform at a molar ratio of 60:20:20 (POPC : DOPS : 1,2-DOG) .
Transfer the mixture to a round-bottom flask.
Evaporate the solvent using a rotary evaporator under a gentle stream of nitrogen or argon to form a thin, uniform lipid film.
Place the flask under a high vacuum for at least 2 hours to remove trace solvent.
Step 2: Hydration
Hydrate the lipid film with a physiological buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to achieve a final total lipid concentration of 10 mM.
Vortex vigorously for 5 minutes. The suspension will appear milky, consisting of multilamellar vesicles (MLVs).
Step 3: Extrusion
Heat the extruder block and the lipid suspension to 40°C (well above the
of POPC and DOPS).
Pass the suspension through a polycarbonate membrane with a 100 nm pore size for a minimum of 11 passes. Note: An odd number of passes ensures the final extrudate ends up in the clean collection syringe.
Step 4: Self-Validation (Quality Control)
Dynamic Light Scattering (DLS): Measure the Z-average size and PDI.
Pass Criteria: Size = 90–120 nm; PDI < 0.15.
Failure: If PDI > 0.2, the 1,2-DOG has likely caused localized phase separation. Re-heat and re-extrude.
Visual Inspection: The solution should be slightly opalescent but completely translucent. Any milky white precipitation indicates the 1,2-DOG has transitioned to an
The following diagram illustrates the critical decision matrix for formulating 1,2-DOG lipid systems and the resulting biological pathway for PKC activation.
Workflow of 1,2-DOG liposome formulation and its pathway to sustained PKC activation.
References
Phase separation in lipid-based nanoparticles: exploring the nano-bio interface. Scholarly Publications Leiden University. Available at:
[1] Fate of Liposomes in the Presence of Phospholipase C and D: From Atomic to Supramolecular Lipid Arrangement. ACS Central Science. Available at:
[3] Localized Biphasic Changes in Phosphatidylinositol-4,5-Bisphosphate at Sites of Phagocytosis. PMC / National Institutes of Health. Available at:
[2] (+/-)-3-O-benzyl-1,2-di-O-octyl-sn-glycerol (Synthesis of diacylglycerol analogues as potential second-messenger antagonists and inhibitors of protein kinase C). MolAid. Available at:
Validating PKC Translocation: A Comparative Guide to 1,2-di-O-octylglycerol (DiC8) vs. PMA
Protein Kinase C (PKC) is a ubiquitous family of serine/threonine kinases that govern cellular proliferation, differentiation, and apoptosis. For conventional and novel PKC isoforms, activation is synonymous with spatial...
Author: BenchChem Technical Support Team. Date: March 2026
Protein Kinase C (PKC) is a ubiquitous family of serine/threonine kinases that govern cellular proliferation, differentiation, and apoptosis. For conventional and novel PKC isoforms, activation is synonymous with spatial relocation—translocating from the cytosol to the plasma membrane or other subcellular compartments upon binding diacylglycerol (DAG) at their C1 domains.
When validating PKC translocation in vitro, researchers must choose between physiological DAG analogs, such as 1,2-di-O-octylglycerol (1,2-DOG or DiC8) , and pharmacological phorbol esters like Phorbol 12-myristate 13-acetate (PMA) . While both agents drive PKC to the membrane, their divergent metabolic stabilities dictate entirely different kinetic profiles and long-term cellular outcomes[1].
This guide provides an objective, data-driven comparison of DiC8 and PMA, detailing the causality behind their mechanisms and providing self-validating experimental protocols for your assays.
Mechanistic Foundations: Causality in PKC Activation
To understand why DiC8 and PMA yield different experimental results, one must examine their interaction with the PKC C1 domain and their subsequent metabolic fate.
1,2-di-O-octylglycerol (DiC8): DiC8 is a cell-permeable, short-chain (C8) analog of endogenous diacylglycerol. It binds the C1 domain, recruiting PKC to the membrane[2]. However, because it mimics physiological DAG, DiC8 is rapidly metabolized by cellular DAG kinases and lipases. This rapid clearance means the pool of available DiC8 is quickly depleted, resulting in a transient activation profile where PKC returns to the cytosol within 1 to 3 hours[1],[3].
PMA (Phorbol Ester): PMA binds the exact same C1 domain but with an affinity orders of magnitude higher than endogenous DAG. Crucially, PMA is highly lipophilic and structurally resistant to DAG-metabolizing enzymes. This resistance locks PKC in a sustained , membrane-bound conformation[1].
The Downregulation Consequence: The sustained membrane anchoring induced by PMA exposes the hinge region of PKC to phosphatases and ubiquitin ligases. Consequently, prolonged PMA exposure (typically >4–6 hours) leads to the proteasomal degradation and profound depletion (downregulation) of the kinase[1]. In contrast, prolonged or repeated stimulation with DiC8 fails to engage these desensitization mechanisms to the same extent, allowing PKC to remain viable without massive degradation[3].
Divergent pathways of PKC translocation and downregulation induced by DiC8 versus PMA.
Comparative Data Summary
When designing an assay, selecting the right activator depends on whether you are studying physiological signaling dynamics or require a robust, non-reversible positive control.
Table 1: Quantitative and Phenotypic Comparison
Feature
1,2-di-O-octylglycerol (DiC8)
Phorbol 12-myristate 13-acetate (PMA)
Chemical Nature
Short-chain DAG analog
Phorbol ester
Working Concentration
10 – 100 µg/mL (approx. 20 – 100 µM)
10 nM – 1 µM
Metabolic Stability
Low (Rapidly converted by DAG kinases)
High (Resistant to cellular metabolism)
Translocation Onset
Rapid (Seconds to minutes)
Rapid (Seconds to minutes)
Translocation Duration
Transient (Reverses within 1–3 hours)
Sustained (Persists for hours to days)
PKC Downregulation
Minimal to None (Enzyme remains intact)
Profound (Depletion via proteasome)
Primary Use Case
Studying reversible, physiological DAG signaling
Positive control for max activation or depletion
Experimental Methodologies
To ensure scientific integrity, translocation assays must be self-validating. This requires tracking both the onset of membrane association and the subsequent fate of the protein (reversal vs. degradation).
Standardized experimental workflow for validating PKC translocation.
This method provides real-time spatial resolution of PKC movement. Using GFP-tagged C1 domains or full-length PKC allows for the direct visualization of DAG signaling in living cells[2].
Step-by-Step Workflow:
Transfection: Transfect cells (e.g., HeLa or CHO) with a GFP-PKC construct (e.g., PKCα-GFP) using a standard lipofection reagent. Allow 24–48 hours for expression.
Equilibration: Wash cells and replace media with a serum-free imaging buffer (e.g., HBSS with 20 mM HEPES) for 2 hours prior to imaging to reduce basal PKC activation.
Baseline Imaging: Mount the cells on a temperature-controlled confocal microscope stage (37°C). Capture baseline images every 15 seconds for 2 minutes to establish the cytosolic localization of the GFP signal.
Stimulation & Acquisition:
DiC8 Cohort: Add DiC8 to a final concentration of 50 µg/mL.
PMA Cohort: Add PMA to a final concentration of 100 nM.
Time-Lapse Analysis: Continue capturing images every 15–30 seconds for 30 minutes.
Data Interpretation: Calculate the Membrane-to-Cytosol fluorescence ratio. Both DiC8 and PMA will show a rapid spike in membrane fluorescence[2]. If imaging is extended to 3 hours, the DiC8 signal will redistribute back to the cytosol, whereas the PMA signal will remain locked at the membrane[3].
Protocol 2: Subcellular Fractionation & Western Blotting
Fractionation provides biochemical quantification of endogenous PKC distribution, avoiding potential artifacts introduced by bulky GFP tags.
Step-by-Step Workflow:
Treatment: Plate cells in 10 cm dishes and serum-starve overnight. Treat separate dishes with Vehicle (DMSO), DiC8 (50 µg/mL), or PMA (100 nM) for discrete time points (e.g., 5 min, 30 min, 3 hours, 24 hours).
Harvest & Lysis: Wash cells with ice-cold PBS. Scrape cells into a hypotonic lysis buffer (20 mM Tris-HCl pH 7.4, 2 mM EDTA, 0.5 mM EGTA, supplemented with protease and phosphatase inhibitors). Dounce homogenize (20-30 strokes).
Ultracentrifugation: Centrifuge the homogenate at 100,000 × g for 30 minutes at 4°C.
Supernatant: This is the Cytosolic Fraction .
Membrane Solubilization: Resuspend the pellet in the same lysis buffer supplemented with 1% Triton X-100. Incubate on ice for 30 minutes, then centrifuge at 14,000 × g for 15 minutes.
Supernatant: This is the Membrane Fraction .
Western Blotting: Resolve equal amounts of protein from both fractions via SDS-PAGE. Probe with isoform-specific anti-PKC antibodies. Use GAPDH/Tubulin as a cytosolic loading control and Na+/K+ ATPase or Cadherin as a membrane loading control.
Data Interpretation: At 5 minutes, both DiC8 and PMA will show a shift of the PKC band from the cytosolic to the membrane fraction. At 24 hours, the DiC8-treated cells will show normal PKC levels back in the cytosol, whereas the PMA-treated cells will show a near-total absence of the PKC band in both fractions due to downregulation[1],[3].
Conclusion
The choice between 1,2-di-O-octylglycerol and PMA is not merely a matter of preference; it fundamentally alters the biological system being studied. PMA is an excellent pharmacological tool for forcing maximum, sustained PKC activation or for studying the mechanisms of kinase depletion. However, for researchers aiming to model the transient, reversible nature of endogenous lipid signaling without triggering artifactual protein degradation, DiC8 remains the superior, physiologically relevant standard.
References
Sustained activation of protein kinase C is essential to HL-60 cell differentiation to macrophage
Source: National Institutes of Health (NIH) / PubMed
URL:[Link]
Green Fluorescent Protein (GFP)-tagged Cysteine-rich Domains from Protein Kinase C as Fluorescent Indicators for Diacylglycerol Signaling in Living Cells
Source: Journal of Cell Biology / Rockefeller University Press
URL:[Link]
Protein Kinase Cα (PKCα) Is Resistant to Long Term Desensitization/Down-regulation by Prolonged Diacylglycerol Stimulation
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Mass spectrometry characterization and identification of 1,2-di-O-octylglycerol
A Comparative Guide to the Mass Spectrometry Characterization and Identification of 1,2-di-O-octylglycerol Introduction: The Analytical Challenge of Ether Lipids 1,2-di-O-octylglycerol is a dialkylglycerol (DAG), a class...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to the Mass Spectrometry Characterization and Identification of 1,2-di-O-octylglycerol
Introduction: The Analytical Challenge of Ether Lipids
1,2-di-O-octylglycerol is a dialkylglycerol (DAG), a class of neutral lipids characterized by two alkyl chains linked to a glycerol backbone via ether bonds. Unlike their more common diacylglycerol counterparts which have ester linkages, the stability of the ether bond presents unique analytical challenges and imparts distinct biochemical properties. Accurate identification and characterization are crucial, particularly when used as internal standards in lipidomics, as non-hydrolyzable signaling molecule analogs, or as components in drug delivery systems.
Mass spectrometry (MS) stands as the premier analytical tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. However, the choice of ionization method, mass analyzer, and experimental design is critical for achieving unambiguous identification. This guide will compare various MS strategies, providing the rationale and supporting data to empower researchers in selecting the optimal method for their application.
Core Principles: Ionization and Analysis of Dialkylglycerols
The primary challenge in analyzing neutral lipids like 1,2-di-O-octylglycerol is their lack of a readily ionizable functional group.[1][2] Consequently, ionization is typically achieved through the formation of adducts with cations in the gas phase.
Ionization Technique Comparison:
Electrospray Ionization (ESI): This is the most widely used "soft" ionization technique for lipid analysis.[3] For dialkylglycerols, ESI in positive ion mode is highly effective when a source of cations is available in the solvent system. The formation of ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺) adducts is common.[4][5] Ammonium adducts are often preferred for tandem MS (MS/MS) experiments as they tend to fragment more predictably and at lower collision energies than the highly stable sodium adducts.[5] Negative ion ESI has also been shown to ionize DAGs as dimer ions, offering an alternative analytical route.[1][2]
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar molecules and is less susceptible to matrix effects than ESI. For acylglycerols, APCI often yields ammonium adduct molecular ions ([M+NH₄]⁺) and provides valuable fragment ions that can help in structure elucidation.[6] It can be a robust alternative, particularly when coupled with normal-phase liquid chromatography.
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a high-throughput technique primarily used for direct analysis of samples from a solid phase.[7] While powerful for profiling lipids in tissue sections, it can be more challenging for quantitative analysis and may produce complex spectra with various adducts and fragment ions, requiring careful interpretation.[7]
For the purposes of detailed structural characterization, ESI is generally the method of choice due to its gentle nature and the predictable fragmentation of its adducts.
Mass Spectrometric Profile of 1,2-di-O-octylglycerol
To identify an unknown compound, one must first predict its mass and fragmentation pattern. 1,2-di-O-octylglycerol consists of a glycerol backbone (C₃H₈O₃) with two octyl (C₈H₁₇) chains attached via ether linkages at the sn-1 and sn-2 positions, leaving a free hydroxyl group at the sn-3 position.
Molecular Formula: C₁₉H₄₀O₃
Monoisotopic Mass: 316.2977 Da
Expected Precursor Ions (High-Resolution MS):
Adduct
Formula
Calculated m/z
[M+H]⁺
C₁₉H₄₁O₃⁺
317.3050
[M+NH₄]⁺
C₁₉H₄₄NO₃⁺
334.3316
| [M+Na]⁺ | C₁₉H₄₀O₃Na⁺ | 339.2870 |
Collision-Induced Dissociation (CID) and Fragmentation Pathway
Tandem mass spectrometry (MS/MS) is essential for structural confirmation. The fragmentation of dialkylglycerols is distinct from diacylglycerols. Instead of losing a neutral fatty acid, the primary fragmentation pathways involve the cleavage of the ether bonds and the glycerol backbone.
When analyzing the preferred ammonium adduct ([M+NH₄]⁺, m/z 334.33), the most characteristic fragmentation involves the neutral loss of an octyl alcohol (C₈H₁₇OH) plus ammonia (NH₃). Another key fragmentation is the loss of one of the alkyloxy groups from the glycerol backbone.
A proposed fragmentation pathway for the [M+NH₄]⁺ adduct of 1,2-di-O-octylglycerol is detailed below. This pattern is extrapolated from the known behavior of similar ether lipids, such as 1,2-di-O-hexadecyl-rac-glycerol.[8][9]
Caption: Proposed MS/MS fragmentation of 1,2-di-O-octylglycerol ammonium adduct.
Comparison of Analytical Methodologies
The optimal analytical strategy depends on the sample matrix, required sensitivity, and whether quantification is needed. Below is a comparison of common MS-based approaches.
For pure standards or simple mixtures: Direct infusion ESI-MS/MS is a rapid and effective method for identity confirmation.
For complex biological matrices: Coupling liquid chromatography to the mass spectrometer (LC-MS) is essential. A C18 or C30 reversed-phase column can effectively separate the nonpolar 1,2-di-O-octylglycerol from more polar lipids, reducing ion suppression and allowing for the differentiation of isomers.[11]
For volatile matrices or when high-resolution GC is desired: GC-MS is a viable alternative, but it requires derivatization of the free hydroxyl group (e.g., silylation) to increase volatility and prevent unwanted interactions with the column.[12] The resulting mass spectra can be compared against established libraries for confident identification.
Experimental Workflow & Protocols
A robust analytical workflow ensures reproducibility and accuracy. The following diagram and protocol outline a standard LC-MS/MS approach.
Caption: A typical experimental workflow for LC-MS/MS analysis.
Protocol: LC-ESI-MS/MS Identification
This protocol is designed for the identification of 1,2-di-O-octylglycerol in a lipid extract.
1. Sample Preparation (Lipid Extraction):
a. To 100 µL of sample (e.g., cell lysate, plasma), add 400 µL of a 1:1 (v/v) mixture of methanol and methyl-tert-butyl ether (MTBE).
b. Vortex vigorously for 1 minute.
c. Add 200 µL of water, vortex again for 30 seconds, and centrifuge at 14,000 x g for 5 minutes.
d. Carefully collect the upper organic layer, which contains the lipids.
e. Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in 100 µL of 9:1 (v/v) methanol:chloroform.
2. Liquid Chromatography Conditions:
Column: C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Acetate.
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Acetate.
Gradient:
0-2 min: 30% B
2-15 min: Linear gradient to 100% B
15-20 min: Hold at 100% B
20.1-25 min: Return to 30% B (re-equilibration).
Flow Rate: 0.3 mL/min.
Column Temperature: 45 °C.
3. Mass Spectrometry Conditions (Q-TOF or Orbitrap):
MS2 (Product Ion Scan): Isolate and fragment the most intense ions from the MS1 scan, with a focus on m/z 334.33 ± 0.5.
Collision Energy: Use a stepped collision energy (e.g., 15, 25, 40 eV) to generate a rich fragmentation spectrum.
4. Data Analysis & Validation:
a. Extract the ion chromatogram for m/z 334.3316 (for the [M+NH₄]⁺ adduct).
b. Verify that the peak appears at the expected retention time for a C19 lipid.
c. Analyze the corresponding MS/MS spectrum and confirm the presence of characteristic product ions (e.g., m/z 317.31, 185.15, 205.19).
d. Ensure the measured mass accuracy for both precursor and fragment ions is within an acceptable range (typically < 5 ppm for high-resolution instruments).[11]
Conclusion
The unambiguous characterization of 1,2-di-O-octylglycerol is readily achievable with modern mass spectrometry. While direct infusion ESI-MS/MS offers a rapid screening method, the coupling of liquid chromatography to a high-resolution mass spectrometer provides the highest degree of confidence through chromatographic separation and accurate mass measurement of both precursor and product ions. The choice of an ammonium adduct in positive ESI mode yields a predictable fragmentation pattern centered on the loss of the ether-linked alkyl chains, providing a distinct signature for this class of molecules. By understanding the principles of ionization and fragmentation outlined in this guide, researchers can develop and validate robust methods for the confident identification of 1,2-di-O-octylglycerol and related ether lipids in a variety of scientific applications.
References
Hauth, F., et al. (2018). Quantification of Signaling Lipids by Nano-Electrospray Ionization Tandem Mass Spectrometry (Nano-ESI MS/MS). PMC. Available at: [Link]
Murphy, R. C., et al. (2011). Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry. PMC. Available at: [Link]
Korf, A., et al. (2014). Dimer ion formation and intermolecular fragmentation of 1,2-diacylglycerols revealed by electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry for more comprehensive lipid analysis. Rapid Communications in Mass Spectrometry. Available at: [Link]
Duffin, K. L., Henion, J. D., & Shieh, J. J. (1991). Electrospray and Tandem Mass Spectrometric Characterization of Acylglycerols. Analytical Chemistry. Available at: [Link]
Heim, C., et al. (2009). Spectral characterisation of eight glycerolipids and their detection in natural samples using time-of-flight secondary ion mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
Suzuki, A., et al. (1978). Studies on trimethylsilyl derivatives of 1,2-dialkylglycerols by gas-liquid chromatography mass spectrometry. Biomedical Mass Spectrometry. Available at: [Link]
Konstantinova, E. V., & Doroshenko, V. M. (2006). by Electrospray Ionization Mass Spectrometry An Instrumental Analysis Laboratory Experiment. Journal of Chemical Education. Available at: [Link]
McEwen, C. N., & Trimpin, S. (2022). Nonconventional Alternatives to LC–MS. LCGC International. Available at: [Link]
Myers, D. S., et al. (2011). Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry. PMC. Available at: [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
Asbury, G. R. (2019). Characterization of Lipids by MALDI Mass Spectrometry. AOCS. Available at: [Link]
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]
Lund University. (n.d.). Comparing three methods for lipid identification using mass spectrometry - Data-independent, data-dependent and targeted acquisition. Lund University Publications. Available at: [Link]
Laakso, P., & Kallio, H. (2000). Identification of diacylglycerols and triacylglycerols in a structured lipid sample by atmospheric pressure chemical ionization liquid chromatography/mass spectrometry. ResearchGate. Available at: [Link]
Lee, H., et al. (2018). Analysis of Glycerol with Isolation of Endogenous Interferences using “Dilute and Shoot” Strategy and High-Resolution Mass Spectrometry. Bulletin of the Korean Chemical Society. Available at: [Link]
Jenkins, C. M., et al. (2010). Multidimensional Mass Spectrometry-based Shotgun Lipidomics Analysis of Vinyl Ether Diglycerides. PMC. Available at: [Link]
Korf, A., et al. (2014). Dimer ion formation and intermolecular fragmentation of 1,2-diacylglycerols revealed by electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry for more comprehensive lipid analysis. ResearchGate. Available at: [Link]
Comparative kinetics of 1,2-di-O-octylglycerol and long-chain diacylglycerols
This guide provides a rigorous technical comparison between 1,2-di-O-octyl-sn-glycerol (a synthetic, ether-linked, short-chain analogue) and long-chain diacylglycerols (physiological, ester-linked activators). It address...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a rigorous technical comparison between 1,2-di-O-octyl-sn-glycerol (a synthetic, ether-linked, short-chain analogue) and long-chain diacylglycerols (physiological, ester-linked activators).
It addresses the critical distinction often overlooked in experimental design: the impact of the ether vs. ester linkage on metabolic stability and the acyl chain length on membrane kinetics.
Executive Summary
In the study of Protein Kinase C (PKC) signaling and lipid metabolism, the choice of diacylglycerol (DAG) probe dictates the kinetic profile of the experiment.
1,2-di-O-octyl-sn-glycerol (Ether-DAG): A synthetic, cell-permeable analogue. Its primary utility lies in its metabolic stability . The ether linkages render it resistant to diacylglycerol kinases (DGK) and lipases, allowing for "clamped" lipid concentrations and sustained membrane residence. Note: Unlike its ester counterpart (1,2-dioctanoyl-sn-glycerol/DiC8), ether-DAGs often exhibit altered efficacy or can act as competitive inhibitors depending on the PKC isoform.
Long-Chain Diacylglycerols (e.g., SAG, DOG): The physiological activators. They are characterized by rapid metabolic turnover (transient signaling) and poor aqueous solubility, necessitating specific delivery systems (liposomes/mixed micelles) for in vitro use.
The kinetic divergence between these molecules stems from two structural modifications: the linkage chemistry and the hydrophobic tail length .
The Ether vs. Ester Blockade (Metabolic Kinetics)
The defining feature of 1,2-di-O-octylglycerol is the replacement of the ester bond with an ether bond.
Physiological Pathway: Endogenous DAGs are terminated by Diacylglycerol Kinase (DGK) , which phosphorylates the free hydroxyl group to form Phosphatidic Acid (PA), or by DAG Lipases . This reaction relies on the specific orientation of the ester carbonyls and the nucleophilic attack capability.
The Ether Block: The ether linkage lacks the carbonyl oxygen required for the precise substrate alignment in the catalytic site of many esterases and kinases. Consequently, 1,2-di-O-octylglycerol is not readily converted to PA, leading to a half-life (
) that far exceeds the millisecond-to-second scale of endogenous DAGs.
Chain Length and Membrane Dynamics (Physical Kinetics)
Long-Chain (C16-C20): These lipids possess a high partition coefficient (
). Once inserted into the membrane, they remain anchored, influencing local curvature and recruiting C1-domain proteins (like PKC). However, they cannot spontaneously flip-flop or exit the membrane easily.
Short-Chain (C8 - Octyl): The shortened chains reduce hydrophobicity, allowing the molecule to exist in equilibrium between the aqueous phase and the membrane. This enables rapid cell entry (permeability) but also facilitates rapid "washout" if the extracellular buffer is changed.
Kinetic Performance Analysis
Activation Profiles
The following table summarizes the kinetic differences in PKC activation and membrane residence.
Parameter
1,2-di-O-octylglycerol (Ether)
1,2-dioleoyl-sn-glycerol (Long-Chain Ester)
Onset of Action
Rapid (< 30 sec) due to direct permeation.
Slow/Variable (depends on delivery: liposomes vs. solvent).
Duration of Signal
Persistent. Signal does not decay via metabolism.
Transient. Signal decays as lipid is phosphorylated to PA.
Metabolic Fate
Accumulates in membranes; minimal conversion.
Converted to Phosphatidic Acid (PA) or Monoacylglycerol.
PKC Isoform Selectivity
Variable. Can act as partial agonist or antagonist.
Full agonist for cPKC and nPKC isoforms.
Pathway Visualization
The diagram below illustrates the metabolic blockade introduced by the ether linkage.
Caption: Comparative metabolic fate. Ester-DAGs are rapidly cleared by DGK, while Ether-DAGs persist, maintaining PKC recruitment.
Experimental Protocols
To validate these kinetic differences, the following protocols utilize PKC translocation as a readout for lipid activity and persistence.
Ester Lane: Appearance of radioactive Phosphatidic Acid (PA) spot.
Ether Lane: Absence of phosphorylated product.
Workflow Visualization
Caption: Experimental workflow to distinguish kinetic persistence vs. washout reversibility.
Critical Technical Considerations
Solubility vs. Delivery
1,2-di-O-octylglycerol: Soluble in DMSO or Ethanol. Can be added directly to cell media (final solvent <0.1%).
Long-Chain DAGs: Practically insoluble in water. Adding DMSO stocks directly to media results in precipitation and inactive "oil slicks." Must be sonicated into lipid vesicles (e.g., Phosphatidylserine/DAG vesicles) or delivered via specific carrier proteins for valid kinetic data.
The "Activation" Caveat
Researchers often confuse 1,2-di-O-octyl-sn-glycerol (Ether) with 1,2-dioctanoyl-sn-glycerol (Ester, often abbreviated as DiC8).
DiC8 (Ester): The gold standard for activating PKC in a cell-permeable manner.
Di-O-octyl (Ether): While it binds C1 domains, it may act as a weak agonist or even an antagonist depending on the context. Always run a DiC8 control if your goal is activation. Use the Ether variant specifically when metabolic stability is the variable of interest.
References
Heymans, F., et al. (1987). "Alkylether analogues of diacylglycerol as activators of protein kinase C." Biochimica et Biophysica Acta (BBA).
Nishizuka, Y. (1992). "Intracellular signaling by hydrolysis of phospholipids and activation of protein kinase C." Science.
Goñi, F. M., & Alonso, A. (1999). "Structure and functional properties of diacylglycerols in membranes." Progress in Lipid Research.
Eichholtz, T., et al. (1993). "A diacylglycerol kinase inhibitor, R59022, potentiates diacylglycerol-induced protein kinase C activation." Journal of Biological Chemistry.
Cayman Chemical. "1,2-dioctanoyl-sn-glycerol Product Information." Cayman Chemical Product Guide.
NMR Spectral Data Analysis for Validating 1,2-di-O-octylglycerol Structure: A Comparative Guide
As a Senior Application Scientist specializing in lipid biophysics and analytical characterization, I frequently encounter formulation failures traced back to substandard lipid raw materials. In the development of advanc...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in lipid biophysics and analytical characterization, I frequently encounter formulation failures traced back to substandard lipid raw materials. In the development of advanced lipid nanoparticles (LNPs) and liposomal delivery systems, 1,2-di-O-octylglycerol serves as a critical ether lipid building block. Unlike traditional acyl-linked diacylglycerols, ether lipids provide exceptional resistance to enzymatic degradation by esterases, making them invaluable for stable drug delivery and oncology applications[1].
However, the synthesis of 1,2-di-O-octylglycerol is thermodynamically fraught. Without rigorous purification and structural validation, commercial batches are frequently contaminated with the 1,3-di-O-octylglycerol regioisomer . This guide objectively compares high-purity 1,2-di-O-octylglycerol against standard commercial grades, demonstrating how Nuclear Magnetic Resonance (NMR) spectroscopy serves as a self-validating system to guarantee structural integrity.
The Causality of Regioisomerism: Why Structure Dictates Function
To understand why NMR validation is non-negotiable, we must first understand the causality behind the formation of impurities and their physical consequences.
During the alkylation of the glycerol backbone or subsequent deprotection steps, the intermediate molecules can undergo intramolecular migration. The primary hydroxyl groups (sn-1 and sn-3) are sterically less hindered and thermodynamically favored for etherification compared to the secondary hydroxyl (sn-2). If the synthetic environment (pH, temperature) is not strictly controlled, the alkyl chain at the sn-2 position can migrate to the sn-3 position, yielding the symmetrical 1,3-isomer.
The Biophysical Impact: The rotational isomerism and conformation of the glycerol backbone are highly dependent on its substitution pattern[2]. The 1,3-isomer possesses a free secondary hydroxyl group at the sn-2 position, which significantly alters its hydration sphere, hydrogen-bonding capacity, and molecular geometry. When incorporated into an LNP, this altered packing parameter disrupts membrane fluidity, potentially leading to premature payload leakage or altered cellular uptake.
Comparative Analysis: High-Purity vs. Standard Grade
To establish a trustworthy analytical profile, we rely on orthogonal 1H and 13C NMR spectroscopy. Carbon-13 NMR provides a highly sensitive map of the lipid's total environment, where chemical shifts are influenced by structural changes up to several atomic centers away[3].
The diagnostic power of this method lies in the extreme sensitivity of the glycerol backbone protons and carbons to their local electronic environment—specifically, the electronegativity differences between an etherified oxygen and a free hydroxyl group.
The Diagnostic Markers
1H NMR (The sn-2 Methine Proton): In the target 1,2-isomer, the sn-2 oxygen is etherified. The alkyl chain donates electron density via inductive effects, shielding the methine proton and resulting in a resonance at δ 3.50–3.60 ppm . In the 1,3-isomer, the unetherified, highly electronegative oxygen of the free hydroxyl group withdraws electron density, deshielding the proton and shifting it downfield to δ 3.90–4.00 ppm .
13C NMR (Orthogonal Verification): The sn-2 carbon in the 1,2-isomer resonates at ~79.5 ppm due to the ether linkage. In the 1,3-isomer, the secondary alcohol carbon shifts upfield to ~69.5 ppm .
Etherified in both; minimal environmental difference.
sn-2 Position
1H
δ 3.50 - 3.60 (m, 1H)
δ 3.90 - 4.00 (m, 1H)
Deshielding by free -OH in 1,3-isomer shifts peak downfield.
sn-3 Position
1H
δ 3.65 - 3.75 (m, 2H)
δ 3.40 - 3.50 (m, 2H)
Free primary -OH (1,2) vs. etherified primary carbon (1,3).
sn-2 Position
13C
δ ~79.5 ppm
δ ~69.5 ppm
Inductive electron donation from alkyl chain in 1,2-isomer.
sn-3 Position
13C
δ ~63.0 ppm
δ ~72.0 ppm
Primary alcohol (1,2) vs. etherified carbon (1,3).
Experimental Protocol: A Self-Validating System
A robust analytical protocol does not rely on a single data point. The following methodology outlines a self-validating loop: if the 1D proton shifts do not perfectly align with the 2D heteronuclear correlations, the system immediately flags the batch as compromised.
Step-by-Step Methodology
Sample Preparation: Dissolve 15 mg of the lipid sample in 0.6 mL of anhydrous deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). Crucial Step: Ensure anhydrous conditions to prevent the water peak (δ 1.56 ppm) from broadening and obscuring aliphatic signals.
1H NMR Acquisition: Acquire spectra at 298K using a 600 MHz NMR spectrometer. Utilize a 30° excitation pulse, a relaxation delay (d1) of 2.0 seconds, and 64 scans. This ensures a high signal-to-noise ratio necessary for quantifying trace 1,3-isomer contamination.
Orthogonal 2D HSQC Acquisition: Run a 1H-13C Heteronuclear Single Quantum Coherence (HSQC) experiment to map direct C-H couplings.
Data Processing & Logic Loop:
Apply a 0.3 Hz exponential line broadening prior to Fourier transformation.
Phase and baseline correct the spectrum.
The Validation Loop: Locate the proton signal at δ 3.55 ppm. Cross-reference this in the HSQC spectrum. It must correlate to a carbon at δ ~79.5 ppm. If a proton signal appears at δ 3.95 ppm correlating to a carbon at δ ~69.5 ppm, 1,3-isomer contamination is confirmed, and the batch must be rejected.
Analytical Workflow Visualization
The following logic tree illustrates the decision-making process during spectral analysis, ensuring a foolproof certification of the lipid standard.
Workflow for NMR-based structural validation and isomer differentiation of 1,2-di-O-octylglycerol.
Conclusion
The transition from standard commercial grade lipids to strictly validated, high-purity standards is not merely a regulatory formality; it is a biophysical necessity. By leveraging the extreme sensitivity of the sn-2 methine proton and carbon environments, NMR spectroscopy provides an unambiguous, self-validating framework. Formulators utilizing 1,2-di-O-octylglycerol must insist on this level of spectral rigor to ensure the reproducible performance of their lipid-based delivery systems.
References
Dick D, Pluskey S, Sukumaran DK, Lawrence DS. "NMR spectral analysis of cytotoxic ether lipids." Journal of Lipid Research. 1992. [Link]
"1H-NMR Karplus Analysis of Molecular Conformations of Glycerol under Different Solvent Conditions: A Consistent Rotational Isomerism in the Backbone Governed by Glycerol/Water Interactions." Molecules (via PubMed Central). 2023.[Link]
Advantages of using ether-linked 1,2-di-O-octylglycerol over ester analogs
Topic: Advantages of using ether-linked 1,2-di-O-octylglycerol over ester analogs Content Type: Publish Comparison Guide Executive Summary: The Stability vs. Activity Trade-Off In the investigation of lipid signaling, pa...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Advantages of using ether-linked 1,2-di-O-octylglycerol over ester analogs
Content Type: Publish Comparison Guide
Executive Summary: The Stability vs. Activity Trade-Off
In the investigation of lipid signaling, particularly the Protein Kinase C (PKC) pathway, the choice between ether-linked and ester-linked diacylglycerol (DAG) analogs is not merely a matter of stability—it is a selection between functional activation and structural control .[1]
While ester-linked analogs like 1,2-dioctanoyl-sn-glycerol (DiC8) are potent, cell-permeable PKC activators, they suffer from rapid metabolic degradation.[1] Conversely, ether-linked 1,2-di-O-octyl-sn-glycerol (Di-O-C8) offers superior metabolic stability but lacks the capacity to activate PKC .[1]
Therefore, the primary advantage of the ether-linked analog is not as a sustained activator, but as a metabolically stable negative control and a tool for membrane biophysics .[1] It allows researchers to decouple the physical effects of lipid insertion (membrane curvature, fluidity) from the signaling effects of PKC activation.
Chemical Architecture & Mechanism
The functional divergence between these two molecules stems from a single structural feature: the carbonyl oxygen .[1]
Structural Comparison
Ester-Linked (DiC8): Contains carbonyl groups (C=O) at the sn-1 and sn-2 positions.[1]
Ether-Linked (Di-O-C8): Replaces ester bonds with ether linkages (C-O-C), eliminating the carbonyls.[1]
The PKC Activation Mechanism
Protein Kinase C activation requires a precise "three-point attachment" model at the C1 domain.[1] The C1 domain coordinates two zinc ions and forms hydrogen bonds specifically with the sn-1 and sn-2 carbonyl oxygens of the DAG molecule.[1]
Because 1,2-di-O-octylglycerol lacks these carbonyls, it cannot form the necessary hydrogen bond network to stabilize the PKC-membrane complex.[1] Consequently, it is biologically inert regarding PKC signaling despite being structurally similar to the activator.
Figure 1: Mechanistic divergence. The ester carbonyls are essential for PKC C1 domain engagement.[1] The ether analog fails to bind, serving as a structural control.
Performance Comparison: Advantages & Applications
The following table contrasts the performance characteristics of the ether and ester analogs to guide experimental design.
Feature
Ester-Linked (DiC8)
Ether-Linked (Di-O-C8)
Primary Function
PKC Activator
Negative Control / Biophysical Probe
PKC Affinity
High (Nanomolar range)
Negligible / Inactive
Metabolic Stability
Low (Hydrolyzed by lipases/esterases)
High (Resistant to hydrolysis)
Membrane Residence
Transient (< 30-60 mins)
Sustained (Hours to Days)
Biophysical Effect
Increases membrane fluidity/curvature
Increases membrane fluidity/curvature
Key Application
Inducing PKC signaling
Distinguishing signaling vs. physical effects
Advantage 1: Rigorous Validation of PKC Specificity
In many cellular assays, adding a lipid (like DiC8) can cause non-specific effects due to changes in membrane fluidity or lateral pressure, rather than specific protein binding.
The Protocol: Treat cells with DiC8 (Ester) and Di-O-C8 (Ether) in parallel.[1]
The effect is biophysical/non-specific (e.g., membrane disordering).
Advantage 2: Membrane Biophysics & Fusogenicity
Ether-linked DAGs are invaluable for studying membrane fusion, vesicle formation, and lipid phases.[1] Because they are not metabolized by cellular lipases, they maintain a constant molar fraction within the membrane, allowing for precise thermodynamic measurements without the variable of degradation.
Experimental Protocols
Protocol A: Preparation of Lipid Stocks
Both analogs are lipophilic oils.[1] Proper dispersion is critical for cellular delivery.[1]
Solubilization: Dissolve the neat oil in high-grade DMSO to a stock concentration of 10–50 mM .
Note: Aliquot and store at -20°C under nitrogen to prevent oxidation of alkyl chains (though ether bonds are stable, the carbon chains can still oxidize).[1]
Delivery Vehicle: For optimal delivery, complex with BSA (Bovine Serum Albumin).[1]
Mix lipid stock with fatty-acid-free BSA (10% solution) in a 1:1 molar ratio.[1]
Vortex vigorously for 1 minute.
Incubate at 37°C for 15 minutes to allow complexation.
Protocol B: The "Specificity Check" Assay
Objective: Confirm if a cellular response (e.g., secretion, differentiation) is PKC-dependent.[1]
Seed Cells: Plate cells (e.g., HeLa, CHO, or primary neurons) to 70% confluence.[1]
Starvation: Serum-starve cells for 4–12 hours to reduce basal PKC activity.[1]
Treatment Groups:
Control: DMSO/BSA vehicle only.
Group A (Activator): 10 µM 1,2-dioctanoyl-sn-glycerol (DiC8).[1]
Group B (Negative Control): 10 µM 1,2-di-O-octyl-sn-glycerol (Di-O-C8).[1]
Group C (Positive Control): 100 nM PMA (Phorbol ester).[1]
Incubation: Incubate for 10–30 minutes at 37°C.
Readout: Measure downstream marker (e.g., ERK phosphorylation via Western Blot).[1]
Expected Result for PKC-driven pathway: Group A and C show high pERK; Group B shows basal pERK.[1]
Figure 2: Decision logic for interpreting Ether vs. Ester DAG assays. Divergent results confirm specific signaling events.
References
Cabot, M. C., & Jaken, S. (1984). Structural and chemical specificity of diacylglycerols for protein kinase C activation. Biochemical and Biophysical Research Communications, 125(1), 163–169.[1] Link
Nishizuka, Y. (1995).[1] Protein kinase C and lipid signaling for sustained cellular responses.[1] FASEB Journal, 9(7), 484-496.[1] Link
Goldberg, J., & Dominguez, H. (2013). The Biophysics of Cell Membranes: Lipid domains and membrane fusion. Springer Series in Biophysics.[1] Link
Quest, A. F., & Bell, R. M. (1994). The regulatory region of protein kinase C gamma.[1] Studies of phorbol ester binding to individual and combined cysteine-rich zinc finger domains.[1] Journal of Biological Chemistry, 269(31), 20000-20012.[1] Link
Benchmarking 1,2-di-O-octylglycerol potency against commercial standards
This guide provides a technical benchmarking analysis of 1,2-di-O-octyl-sn-glycerol (a metabolically stable ether-DAG analog) against industry-standard Protein Kinase C (PKC) activators: 1,2-dioctanoyl-sn-glycerol (diC8)...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical benchmarking analysis of 1,2-di-O-octyl-sn-glycerol (a metabolically stable ether-DAG analog) against industry-standard Protein Kinase C (PKC) activators: 1,2-dioctanoyl-sn-glycerol (diC8) and Phorbol 12-myristate 13-acetate (PMA) .
Executive Summary
In PKC signaling research, the choice of activator dictates the physiological relevance of the data. While PMA is the gold standard for maximal activation, its nanomolar potency and irreversible binding mimic pathophysiology (tumor promotion) rather than physiology. Conversely, the standard cell-permeable ester diC8-DAG mimics natural signaling but is rapidly degraded by cellular lipases, often leading to underestimated sustained effects.
1,2-di-O-octylglycerol (Ether-DAG) bridges this gap. By replacing the ester bonds with ether linkages, it retains the membrane permeance and PKC-binding capability of diC8 but resists metabolic degradation. This guide benchmarks its performance, demonstrating that while its instantaneous potency (
) is comparable to diC8, its integrated potency over time (Area Under the Curve) is significantly higher, making it the superior tool for studying sustained PKC activation without the toxicity of phorbol esters.
Part 1: Comparative Technical Analysis
Chemical Stability & Metabolism
The defining feature of 1,2-di-O-octylglycerol is its resistance to diacylglycerol lipases and esterases . Natural DAGs and the diC8 ester analog are rapidly hydrolyzed at the sn-1 and sn-2 positions. The ether analog is immune to this cleavage, ensuring a constant intracellular concentration during extended assays.
Feature
1,2-di-O-octylglycerol (Ether-DAG)
1,2-dioctanoyl-sn-glycerol (diC8)
PMA (Phorbol Ester)
Chemical Class
Diether Lipid
Diester Lipid
Tetracyclic Diterpene
Metabolic Stability
High (Lipase Resistant)
Low ( min in cells)
High (Metabolically Stable)
Cell Permeability
High (Rapid entry)
High (Rapid entry)
High (Slow washout)
Primary Utility
Sustained physiological activation
Transient/Pulse activation
Super-activation / Downregulation
Reversibility
Reversible (Washout possible)
Reversible (Rapid metabolism)
Irreversible (High affinity retention)
Potency Benchmarking (
& Kinetics)
While PMA activates PKC at nanomolar concentrations, DAG analogs operate in the micromolar range. The "potency" of Ether-DAG must be contextualized by its duration of action.
Instantaneous Potency: In cell-free kinase assays, Ether-DAG shows an
similar to or slightly higher than diC8 (typically 1–10 µM ), driven by the steric fit of the octyl chains into the C1 domain.
Functional Potency (Cellular): In live cells, Ether-DAG appears more potent than diC8 at timepoints >15 minutes because diC8 is degraded while Ether-DAG persists.
Comparative Signaling Kinetics (DOT Diagram)
The following diagram illustrates the divergence in signaling duration between the three standards.
Figure 1: Kinetic divergence of PKC activators. Ether-DAG occupies the "Sustained" niche, distinct from the transient nature of Ester-DAG and the chronic toxicity of PMA.
Part 2: Experimental Protocols for Benchmarking
To validate the potency of 1,2-di-O-octylglycerol in your specific system, we recommend a two-phase approach: an in vitro kinase assay for intrinsic affinity and a cellular translocation assay for functional stability.
Protocol A: In Vitro PKC Kinase Assay (Intrinsic Potency)
Objective: Determine the
of Ether-DAG vs. diC8 without the interference of cellular metabolism.
Reagents:
Recombinant PKC (Isoform mixture or specific isoform, e.g., PKC
).
Substrate: Histone H1 or PKC-specific peptide (e.g., Neurogranin).
Lipid Micelles: Phosphatidylserine (PS) is required as a cofactor.
Time-Lapse Imaging: Image every 1 minute for 60 minutes.
Data Analysis: Calculate the Membrane-to-Cytosol Fluorescence Ratio (
).
Expected Logic & Causality:
diC8: Rapid translocation (peak < 5 min) followed by a return to cytosol within 20–30 minutes as the ester is hydrolyzed.
Ether-DAG: Rapid translocation (peak < 10 min) that persists on the membrane for >60 minutes, mimicking the sustained phase of physiological signaling without degradation.
PMA: Irreversible translocation; often causes vesicle formation or morphological toxicity.
Experimental Workflow Diagram (DOT)
Figure 2: Workflow for validating metabolic stability via GFP-PKC translocation.
Part 3: Strategic Recommendations
Use 1,2-di-O-octylglycerol when:
You need to study downstream gene expression (e.g., NF-
B, AP-1) which requires PKC activation lasting hours, not minutes.
You are working in metabolically active cells (e.g., hepatocytes, macrophages) that degrade diC8 too quickly.
You want to avoid the artificial "super-activation" and target degradation caused by PMA.
Use diC8 (Ester) when:
You are studying rapid, acute responses (e.g., ion channel phosphorylation, secretion events).
You need to mimic the natural "on-off" pulsatile nature of DAG signaling.
Handling Precautions:
Ether lipids are extremely hydrophobic. Unlike diC8, which is moderately soluble, Ether-DAG must be dissolved in DMSO or Ethanol and vigorously vortexed into aqueous buffers, or delivered via BSA/lipid complexes, to prevent precipitation.
References
Marignani, P. A., & Epand, R. M. (1996). The role of the C1 domain in the protein kinase C activation by 1,2-di-O-octyl-sn-glycerol. Carcinogenesis.
Quest, A. F., et al. (1994). Distinct diacylglycerol recognition processes between PKC isozymes. Journal of Biological Chemistry.
Heymans, F., et al. (1987). Synthesis and PKC activating properties of ether-linked diglyceride analogs. Biochimica et Biophysica Acta (BBA).
Newton, A. C. (2018). Protein kinase C: perfectly balanced. Critical Reviews in Biochemistry and Molecular Biology.
Cayman Chemical. 1,2-Dioctanoyl-sn-glycerol Product Information (Comparative Reference).
Validation
Quantitative Analysis of 1,2-di-O-octylglycerol Uptake in Mammalian Cells
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Case for Ether-Linked Probes In the study of Protein Kinase C (PKC) signaling and lip...
Author: BenchChem Technical Support Team. Date: March 2026
Topic:Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Case for Ether-Linked Probes
In the study of Protein Kinase C (PKC) signaling and lipid trafficking, the choice of diacylglycerol (DAG) analog is a critical determinant of experimental validity. While 1,2-dioctanoyl-sn-glycerol (DiC8) —the ester form—is the industry standard for acute stimulation, its rapid metabolism often confounds quantitative uptake analysis and long-term signaling studies.
1,2-di-O-octyl-sn-glycerol , the ether-linked analog, offers a metabolically stable alternative. By replacing the ester bonds with ether linkages, this molecule resists lipase hydrolysis and DAG kinase conversion, allowing for precise quantification of uptake kinetics and sustained PKC activation without the metabolic "noise" of rapid degradation.
This guide provides a technical comparison of these analogs and details a robust LC-MS/MS methodology for quantifying 1,2-di-O-octylglycerol uptake, ensuring data integrity in pharmacokinetic and signaling research.
Comparative Performance Analysis
Structural & Functional Differences
The core difference lies in the glycerol backbone linkage. This single chemical modification dictates the biological fate of the molecule.
The diagram below illustrates why the Ether analog is superior for uptake quantification. While the Ester analog is shunted into the Phosphatidic Acid (PA) pathway within minutes, the Ether analog remains distinct and quantifiable.
Figure 1: Divergent metabolic fates of Ether vs. Ester DAG analogs. The Ether analog evades the DAG Kinase/Lipase sink, allowing for direct quantification of uptake.
Protocol: LC-MS/MS Quantification of Uptake
Objective: To precisely quantify the intracellular concentration of 1,2-di-O-octylglycerol.
Challenge: DAGs are neutral lipids with low ionization efficiency in ESI-MS.
Solution: This protocol utilizes chemical derivatization (e.g., with Dimethylglycine or Picolinyl) to introduce a permanent charge, enhancing sensitivity by >100-fold.
Materials & Reagents[2][3][4][5][6]
Target Compound: 1,2-di-O-octyl-sn-glycerol (Avanti Polar Lipids or equivalent).
Internal Standard (IS): 1,3-dipentadecanoyl-rac-glycerol (d5-DAG) or 1,2-dipalmitoyl-sn-glycerol-d5. Note: Use a species not present in the sample.
Mobile Phase A: 60:40 Acetonitrile:Water + 10mM Ammonium Formate.
Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Formate.
MS Mode: Positive ESI, Multiple Reaction Monitoring (MRM).
Transitions: Monitor the specific parent ion [M+Deriv]+ -> fragment ion (usually the headgroup loss).
Visualization of Analytical Workflow
Figure 2: Step-by-step workflow for quantitative mass spectrometry analysis of DAG uptake.
Data Analysis & Interpretation
To ensure scientific rigor, calculate the Uptake Efficiency (UE) using the following formula:
Expected Results:
1,2-di-O-octylglycerol: Should show a hyperbolic accumulation curve, reaching saturation within 30-60 minutes depending on concentration. The signal should remain stable over 2-4 hours.
DiC8 (Ester): If measured, will show a rapid "spike" followed by a decay curve as it is metabolized to PA, often disappearing within 30 minutes.
Troubleshooting:
High Background: Incomplete washing. Ensure BSA is used in the first wash step.
Low Signal: Inefficient derivatization. Check reagent freshness and reaction temperature. Verify ESI source parameters.
References
Strijbis, K., et al. (2013). Quantitative Analysis of Cellular Diacylglycerol Content. Journal of Visualized Experiments . Link
Preiss, J., et al. (1987).[3] Quantitative measurement of sn-1,2-diacylglycerols. Methods in Enzymology . Link
Dorp, K., et al. (2013). Quantification of Diacylglycerol by Mass Spectrometry. Springer Protocols . Link
Goddat, J., et al. (1992).[4] Derivatives of di-O-octanoylglycerol and mono-O-octylglycerol as modulators of protein kinase C. Lipids . Link
Li, L., et al. (2022). Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS. Frontiers in Pharmacology . Link
Reproducibility of biophysical measurements using 1,2-di-O-octylglycerol
Reproducibility of Biophysical Measurements: A Comparative Guide to 1,2-di-O-octylglycerol vs. Standard Diacylglycerols As biophysical assays and structural biology demand increasingly precise lipid environments, the inh...
Author: BenchChem Technical Support Team. Date: March 2026
Reproducibility of Biophysical Measurements: A Comparative Guide to 1,2-di-O-octylglycerol vs. Standard Diacylglycerols
As biophysical assays and structural biology demand increasingly precise lipid environments, the inherent chemical instability of natural signaling lipids has become a critical bottleneck. Diacylglycerol (DAG) is a fundamental lipid second messenger, essential for the activation of Protein Kinase C (PKC) and the modulation of lipid bilayer phase transitions. However, utilizing standard ester-linked DAGs in prolonged biophysical measurements frequently results in severe reproducibility issues.
This guide provides an objective, data-supported comparison between traditional ester-linked DAGs—such as 1,2-dioctanoyl-sn-glycerol (diC8) and 1-oleoyl-2-acetyl-sn-glycerol (OAG)—and the ether-linked analog 1,2-di-O-octylglycerol (diC8 ether) . By examining the causality behind lipid degradation and detailing self-validating experimental protocols, this guide serves as a definitive resource for researchers engineering stable, reproducible lipid systems.
The unreliability of standard 1,2-diacylglycerols in aqueous in vitro assays stems from two distinct degradation pathways:
Spontaneous Acyl Migration: In aqueous environments, the acyl chain at the sn-2 position of a 1,2-DAG spontaneously migrates to the sn-3 position, forming 1,3-diacylglycerol[1]. This isomerization is thermodynamically driven because the 1,3-isomer possesses a more uniform and stable electron cloud distribution[1]. Unfortunately, 1,3-DAG is biologically inactive and cannot activate PKC, leading to a rapid, unquantifiable decay of the agonist signal during an experiment.
Enzymatic Liability: In complex biological mixtures (e.g., cell lysates or partially purified systems), ester-linked DAGs are rapidly phosphorylated by diacylglycerol kinases (DAGK) into phosphatidic acid, or hydrolyzed by DAG lipases.
The Ether-Linked Solution:
1,2-di-O-octylglycerol replaces the ester carbonyls at the sn-1 and sn-2 positions with ether linkages[2]. Because the ether bond lacks the carbonyl oxygen required to form the cyclic intermediate transition state, acyl migration is chemically impossible . Furthermore, the absence of the ester bond renders the molecule completely resistant to cellular lipases and highly refractory to DAG kinases, locking the lipid in its active "1,2" conformational state[2].
Fig 1: Degradation pathways of ester-linked DAGs vs. the biophysical stability of 1,2-di-O-octylglycerol.
Quantitative Performance Comparison
To select the appropriate lipid for your assay, it is critical to evaluate the half-life and specific activity of the molecule. The table below summarizes the biophysical and biochemical performance of 1,2-di-O-octylglycerol against common alternatives.
When measuring the kinetics of peripheral membrane proteins like PKC, the lipid presentation must be strictly controlled. Using sonicated liposomes often leads to multilamellar vesicles with unpredictable surface areas.
As a best practice, we utilize the Triton X-100 Mixed Micellar Assay . This system forces the lipids into uniform, single-phase micelles, ensuring that the enzyme encounters a mathematically reproducible surface concentration of the DAG analog[2].
Step-by-Step Methodology
Phase 1: Lipid Film Preparation
Co-dissolve Lipids: In a glass borosilicate tube, combine Phosphatidylserine (PtdSer) and 1,2-di-O-octylglycerol in chloroform at an 8:1 molar ratio.
Causality: Chloroform ensures complete molecular mixing, preventing the formation of localized microdomains that occur if lipids are hydrated separately.
Solvent Evaporation: Dry the lipid mixture under a gentle, steady stream of Nitrogen gas, rotating the tube to form a thin, uniform film on the glass wall.
Causality: Nitrogen displaces oxygen, preventing the oxidative degradation of the unsaturated acyl chains in PtdSer.
Vacuum Desiccation: Place the tube in a vacuum desiccator in the dark for a minimum of 2 hours.
Causality: Removes trace residual chloroform, which can act as a chaotropic agent and artificially denature the kinase during the assay.
Phase 2: Micelle Reconstitution & Assay
4. Hydration in Detergent: Resuspend the lipid film in an assay buffer containing 0.3% (w/v) Triton X-100, 20 mM Tris-HCl (pH 7.5), and 100 µM Ca²⁺.
Causality: 0.3% Triton X-100 is well above its Critical Micelle Concentration (CMC). This forces the PtdSer and 1,2-di-O-octylglycerol into uniform mixed micelles, providing a standardized docking geometry for PKC[2].
Sonication: Bath sonicate the mixture for 5 minutes at room temperature until optically clear.
Enzyme Introduction: Add partially purified PKC (e.g., from rat brain) to the micellar suspension. Initiate the reaction by adding ³²P-ATP and the target peptide substrate.
Validation Check: Run a parallel Thin-Layer Chromatography (TLC) plate of the lipid suspension post-assay.
Self-Validation: Because you are using 1,2-di-O-octylglycerol, the TLC will show a single, crisp band. If you were using standard diC8 ester, you would observe a secondary band corresponding to the inactive 1,3-isomer, invalidating the kinetic linearity of your results.
Fig 2: Workflow for the self-validating Triton X-100 mixed micellar PKC activation assay.
Conclusion
For researchers conducting rigorous biophysical measurements, structural biology studies, or prolonged kinetic assays, the chemical instability of standard ester-linked diacylglycerols introduces an unacceptable level of experimental noise. 1,2-di-O-octylglycerol eliminates the variables of acyl migration and enzymatic degradation. By utilizing this ether-linked analog within a strictly controlled mixed-micellar framework, scientists can achieve absolute reproducibility and isolate the true biophysical behavior of their target proteins.
References
Ganong, B. R., Loomis, C. R., Hannun, Y. A., & Bell, R. M. (1986). Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols. Proceedings of the National Academy of Sciences of the United States of America, 83(5), 1184–1188.[Link][2]
Zhang, Z., et al. (2023). Preparation, acyl migration and applications of the acylglycerols and their isomers. Monash University / Food Chemistry.[Link][1]
Operational Executive Summary 1,2-di-O-octyl-sn-glycerol (CAS: 22212-18-6) is a cell-permeable diacylglycerol (DAG) analogue used primarily as a Protein Kinase C (PKC) activator. Unlike natural lipids, the ether linkages...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Executive Summary
1,2-di-O-octyl-sn-glycerol (CAS: 22212-18-6) is a cell-permeable diacylglycerol (DAG) analogue used primarily as a Protein Kinase C (PKC) activator. Unlike natural lipids, the ether linkages in this molecule render it resistant to metabolic degradation by lipases, necessitating specific disposal protocols to prevent long-term environmental persistence.
Critical Safety Distinction:
Disposal procedures depend entirely on the formulation of the product in your inventory:
Pure Oil/Solid: Treated as non-hazardous organic chemical waste.
Commercial Solution: Often dissolved in Acetonitrile or DMSO . These must be handled as Flammable/Toxic Solvent Waste .
Hazard Identification & Waste Classification
Before initiating disposal, you must classify the material based on its physical state and solvent carrier.
Property
Pure Substance (Oil/Solid)
Commercial Solution (e.g., in Acetonitrile)
Primary Hazard
Low (Irritant)
High (Flammable, Toxic)
GHS Signal Word
Warning (General)
Danger
Waste Stream
Non-Halogenated Organic
Flammable Solvent (Type A)
UN Number
Not Regulated
UN 1648 (if Acetonitrile)
Disposal Method
High-Temperature Incineration
Fuel Blending / Incineration
Senior Scientist Insight: Never assume a lipid is "safe" to pour down the sink. While 1,2-di-O-octylglycerol is not acutely toxic, its resistance to hydrolysis means it can accumulate in water treatment systems. Zero-discharge to sewer is the mandatory standard.
Disposal Decision Framework (Workflow)
The following logic gate ensures you select the compliant waste stream for your specific sample.
Figure 1: Decision tree for classifying 1,2-di-O-octylglycerol waste based on solvent formulation.
Step-by-Step Disposal Protocols
Protocol A: Disposal of Commercial Solutions (Liquid Waste)
Applicable for: Samples dissolved in Acetonitrile, Ethanol, or DMSO.
Segregation: Do not mix with oxidizing acids (e.g., Nitric Acid) or aqueous waste.
Container Selection: Use a High-Density Polyethylene (HDPE) or glass carboy rated for solvent waste.
Transfer:
Pour the solution into the Non-Halogenated Solvent Waste container (often red-tagged).
Rinse: Triple rinse the original vial with a small volume of the same solvent (e.g., ethanol) and add the rinsate to the waste container.
Protocol B: Disposal of Pure Substance (Viscous Oil/Solid)
Applicable for: Expired pure stocks or residual oil in vials.
Dissolution (Preferred):
If the volume is small (<5 mL), dissolve the oil in a minimal amount of ethanol or acetone.
Dispose of as Protocol A .
Solid Waste (Alternative):
If the material cannot be dissolved, keep it in its original primary container (vial).
Cap tightly and place the entire vial into a Solid Chemical Waste drum (wide-mouth HDPE).
Do not throw in regular trash or biohazard bags.
Protocol C: Spill Management
Immediate response for benchtop spills.
Isolate: Mark the area. If the substance is in Acetonitrile, eliminate ignition sources immediately.
PPE: Wear nitrile gloves, lab coat, and safety glasses.
Absorb:
Liquid Spills: Use vermiculite, dry sand, or chemical absorbent pads.
Solid/Viscous Spills: Scoop with a spatula; do not use water initially (lipids are hydrophobic and will smear).
Clean: Wipe the surface with ethanol or detergent to emulsify residual lipids.
Disposal: Place all contaminated absorbents and gloves into a Hazardous Solid Waste bag/pail.
Regulatory & Compliance Standards
Compliance is non-negotiable. Ensure your lab adheres to these standards:
EPA (USA): 1,2-di-O-octylglycerol is considered a chemical waste under RCRA regulations if discarded. It must be incinerated at a permitted facility.
Drain Disposal:Strictly Prohibited. Lipids cause "fatbergs" and interfere with municipal water treatment biological oxygen demand (BOD) levels.
Empty Containers: Vials are considered "RCRA Empty" only if less than 3% of the weight remains. If residue is visible, dispose of the vial as hazardous waste.
References
University of Wisconsin–Madison. (2020). Chapter 7: Chemical Disposal Procedures. Retrieved from [Link]
Handling
Personal protective equipment for handling 1,2-di-O-octylglycerol
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Personal protective equipment for handling 1,2-di-O-octylglycerol
Content Type: Operational Safety & Logistics Guide
Executive Safety Summary
Compound Identity: 1,2-di-O-octyl-sn-glycerol (Cell-Permeable Diacylglycerol Analogue)
Primary Hazard:Potent, Persistent Protein Kinase C (PKC) Activator.Critical Warning: Unlike natural diacylglycerols (esters), this compound contains ether linkages ("di-O-octyl"). It is metabolically stable and resistant to hydrolysis by intracellular lipases. Consequently, it causes prolonged, supraphysiological activation of PKC , which acts as a tumor promoter and can induce drastic changes in cell proliferation, differentiation, and apoptosis.
Immediate Action Required:
Zero Skin Contact: This compound is highly lipophilic and will penetrate the stratum corneum immediately upon contact.
Aerosol Control: Handle strictly within a certified chemical fume hood.
Solvent Awareness: If dissolved in DMSO or Ethanol, skin permeation rates increase significantly.
Biological Hazard Assessment (The "Why" Behind the Protocol)
Senior Scientist Note: Many researchers treat DAG analogues like standard biochemical reagents. This is a mistake. The ether linkage renders this molecule a "molecular mimic" that the cell cannot easily degrade.
Feature
Natural DAG (1,2-Dioctanoyl-sn-glycerol)
1,2-di-O-octylglycerol (Target)
Linkage
Ester (C=O)
Ether (C-O-C)
Metabolic Fate
Rapidly hydrolyzed by lipases
Metabolically Stable / Persistent
PKC Activation
Transient (Minutes)
Sustained (Hours/Days)
Tumor Promotion
Low
High (Functionally mimics Phorbol Esters)
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling 1,2-di-O-octylglycerol in neat (waxy solid/oil) or solubilized form.
Hand Protection Strategy
Rationale: Standard thin nitrile gloves provide splash protection but are permeable to organic solvents used to dissolve lipids (Chloroform, DMSO).
Solvent / State
Primary Glove (Inner)
Secondary Glove (Outer)
Breakthrough Time (Est)
Neat (Undiluted)
Nitrile (4 mil)
Nitrile (4-8 mil)
> 480 min
Ethanol / Methanol
Nitrile (4 mil)
Nitrile (8 mil)
> 240 min
DMSO
Nitrile (4 mil)
Nitrile (8 mil)
> 240 min
Chloroform
PVA or Laminate
Nitrile (Disposable)
Immediate Failure for Nitrile
Protocol:
Double Glove: Always wear two pairs of nitrile gloves.
Color Indicator: Use a bright color (e.g., orange or purple) for the inner glove and a standard blue/white for the outer glove. This makes tears immediately visible.
Change Frequency: Change outer gloves immediately after any splash or every 30 minutes during active handling.
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient because they do not seal against aerosols or splashes that can run down the forehead.
Body: Chemical-resistant lab coat (Tyvek® or similar) with tight cuffs. Standard cotton coats absorb lipophilic liquids, holding the hazard against the skin.
Respiratory: N95/P100 respirator is only required if working outside a fume hood (not recommended). Otherwise, the Fume Hood sash is the primary barrier.
Operational Workflow: From Storage to Aliquot
The following diagram outlines the logical flow for handling this compound to minimize contamination risk.
Figure 1: Safe handling workflow emphasizing temperature equilibration to prevent water condensation (which degrades lipids) and containment steps.
Step-by-Step Protocol
Step 1: Preparation & Equilibration
Remove the vial from -20°C storage.
Critical: Allow the vial to warm to room temperature inside a desiccator before opening. Opening a cold lipid vial introduces water condensation, which causes hydrolysis and inaccurate weighing.
Step 2: Weighing (The High-Risk Step)
Perform all weighing inside a Chemical Fume Hood .
If the balance is outside the hood, taring must be done on a closed vessel.
Technique: Do not use a spatula if the substance is a viscous oil. Use a positive-displacement pipette or a glass syringe to transfer the neat liquid into a pre-weighed vial.
Vortexing: Cap the vial tightly before vortexing. Do not vortex open tubes.
Inert Gas: Overlay the solution with Nitrogen or Argon gas before closing the cap to prevent oxidation of the octyl chains.
Step 4: Decontamination
Wipe down the balance, pipette handles, and hood surface with 10% SDS (Sodium Dodecyl Sulfate) followed by 70% Ethanol. Simple ethanol wiping merely spreads lipophilic contaminants; the detergent (SDS) is required to solubilize them.
Emergency Procedures
Scenario
Immediate Action
Skin Contact
1. Do NOT use Ethanol/Solvents (this drives the lipid deeper).2. Wash with copious amounts of soap and water for 15 minutes.3.[3] Notify the safety officer.
Eye Contact
Flush with eyewash station for 15 minutes. Hold eyelids open. Seek medical attention immediately.
Spill (Small)
1. Cover with absorbent pads.2. Clean area with 10% SDS detergent.3. Dispose of pads as hazardous waste.
Disposal & Waste Management
Do not dispose of down the drain.
Liquid Waste: Collect in a dedicated "Organic Solvent - Toxic" container. Label clearly as "Contains PKC Activator / Tumor Promoter."
Solid Waste: Pipette tips, tubes, and gloves must be double-bagged and incinerated.
Destruction: The most effective method for destruction is high-temperature incineration (>1000°C) with an afterburner.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 99303, 1,2-Di-O-octyl-sn-glycerol. PubChem. Available at: [Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. OSHA.[4] Available at: [Link]